3-epi-Padmatin
Description
Properties
IUPAC Name |
4,5,6,7-tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br4N3/c1-16(2)9-14-7-5(12)3(10)4(11)6(13)8(7)15-9/h1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPJGDQJLTYWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416119 | |
| Record name | DMAT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749234-11-5 | |
| Record name | DMAT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-epi-Padmatin: A Technical Overview of its Structure, Putative Properties, and Pathways for Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 3-epi-Padmatin, a flavanonol derivative. Due to a lack of specific experimental data for this particular epimer, this document infers its chemical structure based on its closely related compound, Padmatin. This guide outlines general experimental protocols for the isolation and characterization of flavonoids from natural sources, which would be applicable to this compound. Furthermore, it discusses the potential biological significance of the C3 epimerization in flavonoids and presents a logical workflow for future research into this specific molecule.
Chemical Structure
The chemical structure of this compound is inferred from the known structure of Padmatin. Padmatin is systematically named (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one. The prefix "3-epi" indicates an inversion of the stereochemistry at the 3-position of the C ring. Therefore, the chemical structure of this compound is (2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one.
Table 1: Physicochemical Properties of Padmatin (as a proxy for this compound)
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₇ | PubChem |
| Molecular Weight | 318.28 g/mol | PubChem |
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Note: This data is for Padmatin and should be considered as an approximation for this compound. Experimental verification is required.
Natural Occurrence
This compound has been reported as a constituent of the plant Dittrichia graveolens, also known as stinkwort. This aromatic plant from the Asteraceae family is a known source of various flavonoids and other secondary metabolites.
Experimental Protocols
While specific experimental protocols for the isolation and characterization of this compound are not available in the reviewed literature, the following general methodologies are standard for the extraction and identification of flavonoids from plant materials like Dittrichia graveolens.
Extraction and Isolation of Flavonoids
Objective: To extract and isolate flavonoid compounds from the aerial parts of Dittrichia graveolens.
Materials:
-
Dried and powdered aerial parts of Dittrichia graveolens
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane (B92381) mixtures)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the dried, powdered plant material with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane and ethyl acetate.
-
Separate the layers and concentrate the ethyl acetate fraction, which is expected to be rich in flavonoids.
-
-
Chromatographic Separation:
-
Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the proportion of a more polar solvent (e.g., methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions with similar profiles.
-
Further purify the flavonoid-rich fractions using Sephadex LH-20 column chromatography, eluting with methanol, to separate compounds based on their molecular size and polarity.
-
Repeat chromatographic steps as necessary to isolate pure compounds.
-
Structural Elucidation
Objective: To determine the chemical structure of the isolated compounds.
Materials:
-
Isolated pure compound
-
Deuterated solvents (e.g., DMSO-d₆, CD₃OD)
-
NMR spectrometer (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC)
-
Mass spectrometer (e.g., ESI-MS, HR-MS)
-
UV-Vis spectrophotometer
-
FT-IR spectrometer
Procedure:
-
UV-Vis Spectroscopy: Dissolve the pure compound in methanol and record its UV-Vis spectrum. The absorption maxima can provide preliminary information about the flavonoid class.
-
Mass Spectrometry: Determine the molecular weight and elemental composition of the compound using high-resolution mass spectrometry. Fragmentation patterns can offer clues about the structure.
-
Infrared Spectroscopy: Obtain the FT-IR spectrum to identify the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the compound in a suitable deuterated solvent and acquire ¹H-NMR and ¹³C-NMR spectra to determine the number and types of protons and carbons.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to assemble the complete molecular structure.
-
The stereochemistry at C2 and C3 can be determined by analyzing the coupling constants between H-2 and H-3 in the ¹H-NMR spectrum and through NOESY experiments. For flavanonols, a larger coupling constant (around 10-12 Hz) typically indicates a trans relationship, while a smaller coupling constant (around 2-6 Hz) suggests a cis relationship.
-
Biological Activity and Significance of Stereochemistry
While no specific biological activity data for this compound has been found, flavonoids as a class exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The stereochemistry of flavonoids can significantly influence their biological activity. The orientation of the substituent at the C3 position can affect how the molecule interacts with biological targets such as enzymes and receptors.
For instance, the relative stereochemistry of the hydroxyl group at C3 and the B-ring at C2 can alter the three-dimensional shape of the molecule, thereby influencing its binding affinity and efficacy. It is plausible that this compound may exhibit different potency or even a different pharmacological profile compared to Padmatin. Further research is necessary to investigate the specific biological activities of this compound.
Logical Workflow for Investigation
The following diagram illustrates a logical workflow for the comprehensive investigation of this compound.
3-epi-Padmatin: A Technical Guide to its Natural Sources, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Padmatin is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, a detailed, generalized protocol for its isolation and purification, and a discussion of its potential biological significance based on related compounds.
Natural Sources of this compound
This compound has been identified as a constituent of several plant species, primarily within the Asteraceae and Fabaceae families. The primary documented sources are:
-
Inula graveolens (syn. Dittrichia graveolens) : This aromatic plant, commonly known as stinkwort or sticky fleabane, is a known source of this compound.[1]
-
Dittrichia viscosa : Also known as false yellowhead, this perennial plant is another member of the Asteraceae family from which this compound and its isomer, padmatin, have been reported.
-
Dalbergia velutina : This species, belonging to the legume family (Fabaceae), has also been cited as a natural source of this compound.[1]
Quantitative Data
| Plant Source | Compound | Concentration in Methanolic Extract |
| Dittrichia viscosa (leaves) | Padmatin | 9.00 mg/L |
Note: This data is for Padmatin, an isomer of this compound, and should be considered as an indicator of potential flavonoid content.
Experimental Protocols: Isolation and Purification of this compound
The following is a generalized experimental protocol for the isolation and purification of this compound from plant material, based on common methodologies for flavonoid extraction.
Plant Material Collection and Preparation
-
Collection : Collect the aerial parts (leaves and stems) of Inula graveolens or Dittrichia viscosa.
-
Drying : Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding : Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.
Extraction
-
Solvent : Prepare an 80% aqueous methanol (B129727) solution (80:20 methanol:water, v/v).
-
Procedure :
-
Weigh the powdered plant material.
-
Perform a reflux extraction using the 80% methanol solution. A general ratio is 1 gram of plant material to 20 mL of solvent.[1]
-
Heat the mixture at 70°C for a minimum of 20 minutes with continuous stirring.[1]
-
Allow the mixture to cool and then filter it through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue to ensure exhaustive extraction.
-
Combine the filtrates from all extractions.
-
-
Solvent Evaporation : Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
Purification by Column Chromatography
-
Stationary Phase : Sephadex LH-20 is a common choice for the separation of flavonoids.
-
Mobile Phase : A gradient of methanol in water or other solvent systems of varying polarity can be used for elution.
-
Procedure :
-
Prepare a Sephadex LH-20 column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration.
-
Collect fractions of the eluate.
-
-
Fraction Analysis : Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest. A suitable solvent system for TLC of flavonoids is a mixture of chloroform (B151607) and ethyl acetate. Visualize the spots under UV light.
High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis
-
Column : A reversed-phase C18 column is typically used for flavonoid analysis.
-
Mobile Phase : A gradient elution with a mixture of acetonitrile (B52724) and water (both often containing a small percentage of formic acid to improve peak shape) is common.
-
Detection : A photodiode array (PDA) detector can be used to monitor the elution profile at the characteristic UV absorbance maxima for flavonoids (typically between 250-370 nm).
-
Quantification : For quantitative analysis, a calibration curve should be prepared using a purified standard of this compound. The concentration in the extract can then be determined by comparing the peak area of the sample to the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow for Isolation of this compound
Caption: Generalized workflow for the isolation of this compound.
Hypothetical Signaling Pathway for the Bioactivity of this compound
Disclaimer: The following diagram illustrates a hypothetical signaling pathway for the potential anti-cancer effects of this compound. This pathway is based on the known mechanisms of other structurally similar flavonoids, such as epigallocatechin gallate (EGCG), as no specific signaling pathway for this compound has been elucidated to date.
Many flavonoids are known to exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. A plausible, yet hypothetical, mechanism for this compound could involve the inhibition of pro-survival pathways that are often dysregulated in cancer cells.
References
The Biosynthesis of 3-epi-Padmatin in Plants: A Technical Guide to a Putative Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Padmatin, a dihydroflavonol found in various plant species, and its stereoisomers are of increasing interest due to their potential pharmacological activities. This technical guide provides a comprehensive overview of the core biosynthetic pathway of Padmatin, a 7-O-methylated derivative of taxifolin (B1681242) (dihydroquercetin). While the general pathway to dihydroflavonols is well-established, the formation of specific stereoisomers, such as 3-epi-Padmatin, remains largely uncharacterized. This document outlines the known enzymatic steps leading to Padmatin and proposes a putative pathway for the biosynthesis of its 3-epimer. Detailed experimental protocols for the characterization of this pathway and quantitative data on related enzyme activities are also presented to facilitate further research in this area.
The Core Biosynthetic Pathway of Padmatin
The biosynthesis of Padmatin is a branch of the well-characterized flavonoid pathway, which begins with the amino acid L-phenylalanine. The pathway proceeds through a series of enzymatic reactions to produce the flavanone (B1672756) naringenin, which is then converted to the dihydroflavonol taxifolin. A final methylation step yields Padmatin.
The initial steps of the flavonoid pathway involve the conversion of L-phenylalanine to p-Coumaroyl-CoA through the action of three key enzymes: Phenylalanine ammonia-lyase (PAL) , Cinnamate 4-hydroxylase (C4H) , and 4-Coumarate:CoA ligase (4CL) .
The central flavonoid pathway begins with the condensation of one molecule of p-Coumaroyl-CoA and three molecules of Malonyl-CoA , catalyzed by Chalcone synthase (CHS) , to form naringenin chalcone . This intermediate is then stereospecifically cyclized by Chalcone isomerase (CHI) to produce (2S)-naringenin .
(2S)-naringenin is then hydroxylated at the 3-position of the C-ring by Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase. This reaction is stereospecific and produces (2R,3R)-dihydrokaempferol . Subsequently, Flavonoid 3'-hydroxylase (F3'H) introduces a hydroxyl group at the 3'-position of the B-ring to yield (2R,3R)-dihydroquercetin , also known as taxifolin.
The final step in Padmatin biosynthesis is the methylation of the 7-hydroxyl group of dihydroquercetin. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) , which transfers a methyl group from SAM to the substrate, forming Padmatin and S-adenosyl-L-homocysteine (SAH).
Putative Biosynthesis Pathway of this compound
The stereochemistry of the C2 and C3 carbons of the dihydroflavonol backbone is crucial for the biological activity of these compounds. As mentioned, F3H stereospecifically produces the (2R,3R) configuration. The designation "this compound" suggests an inversion of the stereocenter at the C3 position, leading to a (2R,3S) configuration.
Currently, there is no direct experimental evidence detailing the biosynthesis of this compound in plants. However, two primary hypotheses can be proposed:
-
Action of a Novel Epimerase: A yet-to-be-characterized epimerase may act on either the precursor, dihydroquercetin, or on Padmatin itself, to invert the stereochemistry at the C3 position. Such enzymes have been observed in other secondary metabolic pathways.
-
Atypical Stereospecificity of F3H or a Reductase: While F3H is generally stereospecific, it is conceivable that some plant species possess an F3H isoform with relaxed or altered stereospecificity, leading to the formation of (2R,3S)-dihydroflavonols. Alternatively, a reductase acting on an intermediate could establish this stereochemistry.
The most parsimonious hypothesis is the existence of a "Padmatin 3-epimerase" that catalyzes the conversion of Padmatin to this compound.
Quantitative Data
Quantitative data on the specific enzymes involved in Padmatin biosynthesis are limited. However, kinetic parameters for homologous flavonoid O-methyltransferases from other plant species provide an indication of their efficiency.
| Enzyme Class | Substrate | Km (µM) | Vmax (pkat/mg protein) | Plant Source | Reference |
| Flavonoid OMT | Quercetin | 1.31 | - | Perilla frutescens | [1] |
| Flavonoid OMT | Luteolin | 5.26 | - | Perilla frutescens | [1] |
| Flavonoid OMT | Eriodictyol | 12.35 | - | Perilla frutescens | [1] |
| Flavonoid OMT | Naringenin | 23.81 | - | Perilla frutescens | [1] |
Note: The Vmax values were not explicitly provided in the same comparable units in the source material. The data presented here is for a flavonoid O-methyltransferase with broad substrate specificity and provides a general reference for the affinity of such enzymes for flavonoid substrates.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires the application of several biochemical and molecular biology techniques. Below are detailed protocols for key experiments.
Heterologous Expression and Purification of Flavonoid Biosynthetic Enzymes
This protocol describes the expression of a candidate plant enzyme (e.g., OMT or a putative epimerase) in Escherichia coli for subsequent characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the gene of interest (e.g., pET vector)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole)
-
Protein dialysis and storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)
Procedure:
-
Transform the expression vector into competent E. coli BL21(DE3) cells and plate on selective LB agar.
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate at the lower temperature for 16-24 hours with shaking.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Pool the pure fractions and dialyze against the storage buffer.
-
Determine the protein concentration and store at -80°C.
In Vitro Enzyme Assay for Flavonoid O-Methyltransferase (OMT)
This assay is used to determine the activity of a purified OMT with a flavonoid substrate.
Materials:
-
Purified recombinant OMT
-
Flavonoid substrate (e.g., dihydroquercetin) dissolved in DMSO
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Reaction quenching solution (e.g., 5 M HCl or methanol)
-
Ethyl acetate (B1210297) for extraction
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, SAM (e.g., 100 µM), and the flavonoid substrate (e.g., 50 µM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified OMT enzyme.
-
Incubate the reaction for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the product with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the product by HPLC or LC-MS/MS to identify and quantify the methylated flavonoid.
LC-MS/MS Analysis of Flavonoids in Plant Tissues
This protocol outlines a general method for the extraction and analysis of flavonoids from plant material.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Grind the plant tissue to a fine powder in liquid nitrogen.
-
Add the extraction solvent to the powdered tissue and vortex thoroughly.
-
Extract the sample using sonication or incubation at an elevated temperature (e.g., 60°C for 1 hour).
-
Centrifuge the extract to pellet the debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the LC-MS/MS system.
-
Separate the flavonoids using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detect and identify the flavonoids based on their retention times and mass spectra (including fragmentation patterns) by comparing them to authentic standards.
-
Quantify the compounds using a standard curve.
Conclusion and Future Perspectives
The biosynthesis of Padmatin in plants follows the general flavonoid pathway to produce dihydroquercetin, which is subsequently methylated. The formation of this compound, however, remains to be elucidated. The most plausible hypothesis involves the action of a novel epimerase that acts on Padmatin or its precursor.
Future research should focus on the identification and characterization of this putative epimerase. This can be achieved by screening plant species known to produce Padmatin and its epimers for novel enzymatic activities. Transcriptome and proteome analyses of these species could reveal candidate genes for this epimerase. The successful identification and characterization of the enzyme responsible for this compound formation will not only fill a knowledge gap in flavonoid biosynthesis but also provide a new biocatalytic tool for the chemoenzymatic synthesis of novel flavonoids with potentially enhanced therapeutic properties. The experimental protocols and foundational knowledge presented in this guide provide a roadmap for researchers to undertake these exciting future studies.
References
3-epi-Padmatin: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-epi-Padmatin is a naturally occurring flavanonol, a type of flavonoid, that has been identified in plants such as Inula graveolens and Dittrichia graveolens. As a stereoisomer of Padmatin, it shares the same molecular formula and mass but differs in the three-dimensional arrangement of its atoms. This distinction can lead to significant differences in its biological activity and interactions with molecular targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its isolation and characterization. Due to the limited availability of specific experimental data for this compound, information from its closely related isomer, Padmatin, and other similar flavonoids is included to provide a comparative context.
Physicochemical Properties
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₇ | [1][2][3] |
| Molecular Weight | 318.28 g/mol | [3][4] |
| CAS Number | 140694-62-8 | |
| Appearance | Solid (predicted) | |
| Color | White to off-white (predicted) |
Predicted and Comparative Properties
| Property | Value/Information | Source/Note |
| Melting Point | Data not available for this compound. | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | (Data for Padmatin) |
| Storage | Keep in a dark place, sealed in dry, 2-8°C. | |
| Natural Sources | Inula graveolens, Dittrichia graveolens |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not explicitly published. However, based on methodologies used for similar flavonoids and "3-epi" natural products, a generalized workflow can be proposed.
Generalized Isolation and Purification Protocol
This protocol outlines a general procedure for extracting and purifying this compound from a plant source.
-
Extraction:
-
Air-dried and powdered plant material (e.g., aerial parts of Inula graveolens) is extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
-
Solvent Partitioning:
-
The residue is suspended in water and sequentially partitioned with solvents of increasing polarity, for example, n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
-
Fractions are monitored by thin-layer chromatography (TLC). Those containing the target compound are combined.
-
Further purification is achieved using techniques such as High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.
-
Structural Characterization
The structure of the purified this compound can be elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectra provide information about the proton and carbon framework of the molecule.
-
2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the stereochemistry, including the "epi" configuration at the C3 position, by observing through-space correlations between protons.
-
Biological Activity and Signaling Pathways
Specific biological activities and associated signaling pathways for this compound have not been extensively reported in the scientific literature. However, as a member of the flavan-3-ol (B1228485) class of flavonoids, it is predicted to share some of the biological activities attributed to this group.
Flavan-3-ols are known to possess a range of biological effects, including:
-
Antioxidant activity: They can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.
-
Anti-inflammatory effects: They may modulate inflammatory pathways.
-
Anticancer properties: Some flavan-3-ols have been shown to inhibit the proliferation of cancer cells.
-
Cardioprotective effects: They may contribute to cardiovascular health.
-
Antimicrobial and antiviral activities.
-
Neuroprotective effects.
The mechanisms underlying these activities often involve the modulation of various cellular signaling pathways. However, without specific studies on this compound, any discussion of its impact on signaling pathways remains speculative.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation and characterization of this compound.
Classification and Potential Biological Activities
Caption: Chemical classification of this compound and its potential biological activities.
References
- 1. Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Aromatic Flavan-3-ol Derivatives from Palaeotropical Artocarpus lacucha Buch.-Ham Possess Radical Scavenging and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Padmatin | C16H14O7 | CID 12313901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 140694-62-8|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Data for 3-epi-Padmatin: An In-depth Technical Guide
Disclaimer: Extensive searches for specific spectroscopic data (NMR, MS, IR) for 3-epi-Padmatin did not yield publicly available, comprehensive datasets. Therefore, this guide provides a representative example of the expected spectroscopic data and methodologies for a closely related dihydroflavonol, Padmatin, and the structurally similar compound, Taxifolin. The presented data should be considered illustrative for the compound class and not as experimentally verified data for this compound itself.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic data and analytical methods for the structural elucidation of dihydroflavonols, using Padmatin and Taxifolin as examples.
Introduction
Padmatin is a dihydroflavonol that has been isolated from the heartwood of Prunus puddum. Like other flavonoids, its structure is characterized by a C6-C3-C6 skeleton. The stereochemistry at positions 2 and 3 of the C-ring is crucial for its biological activity. This compound would be a diastereomer of Padmatin with an inverted stereochemistry at the C-3 position. The precise characterization of such stereoisomers is critical in natural product chemistry and drug development, and it relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide outlines the typical spectroscopic data and the detailed experimental protocols used for the structural elucidation of such compounds.
Data Presentation
The following tables summarize the quantitative spectroscopic data for Padmatin and the representative compound Taxifolin.
NMR Spectroscopic Data
Due to the lack of specific NMR data for Padmatin in the searched literature, the following table presents representative ¹H and ¹³C NMR data for the structurally similar dihydroflavonol, Taxifolin, in Methanol-d4. This data is provided to illustrate the expected chemical shifts and coupling constants for a compound of this class.
Table 1: Representative ¹H and ¹³C NMR Data for Taxifolin (in Methanol-d4) [1]
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) |
| 2 | 85.15 | 4.90 (d, J=11.5) |
| 3 | 73.69 | 4.49 (d, J=11.5) |
| 4 | 198.41 | - |
| 4a | 101.79 | - |
| 5 | 165.36 | - |
| 6 | 97.37 | 5.86 (d, J=2.0) |
| 7 | 169.01 | - |
| 8 | 96.35 | 5.90 (d, J=2.0) |
| 8a | 164.54 | - |
| 1' | 129.89 | - |
| 2' | 115.87 | 6.95 (d, J=2.1) |
| 3' | 146.35 | - |
| 4' | 147.17 | - |
| 5' | 116.07 | 6.79 (d, J=8.2) |
| 6' | 120.92 | 6.83 (dd, J=8.2, 2.1) |
Mass Spectrometry (MS) Data
The following table summarizes the high-resolution mass spectrometry data for Padmatin.
Table 2: High-Resolution Mass Spectrometry Data for Padmatin
| Ionization Mode | Mass Analyzer | Formula | Calculated m/z | Observed m/z |
| ESI+ | Q-TOF | C₁₆H₁₅O₇ | 319.0812 | [M+H]⁺ 319.0812 |
Infrared (IR) Spectroscopy Data
Due to the lack of a specific IR spectrum for Padmatin, the following table presents representative IR absorption bands for the structurally similar dihydroflavonol, Taxifolin. These bands are characteristic of the functional groups present in this class of compounds.[2][3]
Table 3: Representative FT-IR Data for Taxifolin
| Wavenumber (cm⁻¹) | Assignment |
| ~3435 | O-H stretching (phenolic and alcoholic) |
| ~1617 | C=O stretching (ketone in C-ring) |
| ~1472 | C=C stretching (aromatic rings) |
| ~1359 | O-H bending and C-O stretching (phenolic) |
| ~1267 | C-O-C stretching (ether linkage in C-ring) |
| ~1165 | Characteristic band for 5,7-dihydroxy substitution |
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the spectroscopic analysis of flavonoids like Padmatin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule, including the connectivity and stereochemistry.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Methanol-d4, Acetone-d6, or DMSO-d6).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is run to obtain the carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for establishing the connectivity of quaternary carbons and different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation analysis.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[4]
Sample Preparation:
-
A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile, often with a small percentage of formic acid to promote ionization).
-
The solution is introduced into the mass spectrometer via direct infusion or through an LC system.
Data Acquisition:
-
Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[5]
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
ATR: A small amount of the solid sample is placed directly onto the ATR crystal.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
The sample is placed in the beam path, and the sample spectrum is recorded.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of a natural product.
References
- 1. bmse001302 Taxifolin at BMRB [bmrb.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Flavonoids Using UV-Vis and MS Spectra | Springer Nature Experiments [experiments.springernature.com]
- 5. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Flavonoid: A Technical Guide to the Discovery and History of 3-epi-Padmatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge surrounding the natural product 3-epi-Padmatin. Due to the limited availability of detailed experimental data in the public domain, this document synthesizes information from available scientific literature and chemical databases to present a concise summary of its discovery, chemical properties, and the biological context of its source.
Discovery and History
This compound was first reported in the scientific literature in a 1992 publication in the journal Phytochemistry. The study, conducted by Sevil O., identified this compound as a constituent of the plant Inula graveolens (also known as Dittrichia graveolens). This initial report stands as the primary reference for the discovery and isolation of this flavonoid. Despite extensive searches, the full text of this seminal paper is not widely accessible, limiting the availability of the original, detailed experimental protocols and characterization data.
Subsequent mentions of this compound in the literature are primarily in reviews of polyphenolic compounds from the Inuleae-Inulinae subtribe of plants and in chemical supplier databases. These sources confirm its natural origin and chemical structure but do not provide further details on its specific biological activities.
Physicochemical Properties
This compound is classified as a flavanone, a type of flavonoid. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one |
| Molecular Formula | C₁₆H₁₄O₇ |
| Molecular Weight | 318.28 g/mol |
| CAS Number | 140694-62-8 |
| Natural Source(s) | Inula graveolens (Dittrichia graveolens), Dalbergia velutina |
| Appearance | Solid (as per supplier data) |
Experimental Protocols: Isolation of this compound (Generalized)
While the specific experimental details from the original 1992 publication are not available, a general protocol for the isolation of flavonoids like this compound from a plant source such as Inula graveolens can be described. This protocol is based on standard phytochemical extraction and purification techniques.
Objective: To isolate and purify this compound from the dried aerial parts of Inula graveolens.
Materials:
-
Dried and powdered aerial parts of Inula graveolens
-
Solvents: n-hexane, dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH), water
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Reagents for visualization (e.g., vanillin-sulfuric acid)
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Methodology:
-
Extraction:
-
The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity.
-
Initially, a non-polar solvent such as n-hexane is used to remove lipids and other non-polar compounds. The plant material is macerated or percolated with n-hexane, and the resulting extract is collected.
-
The defatted plant material is then extracted with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract a broad range of secondary metabolites, including flavonoids.
-
Finally, a polar solvent like methanol is used to extract the more polar compounds.
-
Each extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
The ethyl acetate or dichloromethane extract, which is likely to contain this compound, is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by TLC to identify those containing compounds with similar chromatographic behavior.
-
-
Purification:
-
Fractions containing the target compound, as indicated by TLC analysis against a reference or by subsequent spectroscopic analysis, are pooled and further purified.
-
Repeated column chromatography on silica gel with a fine-tuned solvent system may be necessary.
-
Size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent is often employed to separate compounds based on their molecular size and to remove polymeric tannins.
-
Final purification may be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).
-
-
Structure Elucidation:
-
The purified compound is subjected to spectroscopic analysis to confirm its structure.
-
¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the flavonoid chromophore.
-
Optical Rotation: To determine the stereochemistry of the chiral centers.
-
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities of this compound. While it is a flavonoid, a class of compounds known for a wide range of biological effects, dedicated studies on this compound are not publicly available.
However, the plant from which it is isolated, Inula graveolens, has been the subject of several studies. Extracts of Inula graveolens have been reported to possess various biological activities, including:
-
Antioxidant Activity: Due to the presence of phenolic and flavonoid compounds.
-
Antimicrobial Activity: Against a range of bacteria and fungi.
-
Anti-inflammatory Activity: A common property of flavonoids.
It is important to note that these activities are attributed to the complex mixture of phytochemicals present in the plant extract and have not been specifically linked to this compound. Therefore, no signaling pathways or mechanisms of action for this compound can be described at this time.
Conclusion and Future Perspectives
This compound is a known natural product with a defined chemical structure, first isolated from Inula graveolens in 1992. However, there is a notable absence of detailed research on this compound in the subsequent decades. The lack of accessible primary data on its isolation and the complete absence of studies on its biological activity make this compound a largely enigmatic flavonoid.
For researchers in natural product chemistry and drug discovery, this compound represents an intriguing and unexplored molecule. Future research should focus on:
-
Re-isolation and full spectroscopic characterization to confirm its structure and provide a complete dataset for the scientific community.
-
Screening for a wide range of biological activities , including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.
-
Investigation of its mechanism of action and identification of any relevant cellular signaling pathways.
Such studies would be invaluable in determining the potential of this compound as a lead compound for drug development or as a valuable chemical probe for biological research.
Potential Biological Activities of 3-epi-Padmatin: A Technical Guide
Disclaimer: This document provides a technical overview of the potential biological activities of 3-epi-Padmatin. As of the latest literature review, specific experimental data on the isolated compound this compound is not publicly available. The information herein is extrapolated from studies on Dittrichia graveolens, the plant from which this compound has been isolated, and the well-established biological activities of the broader class of flavonoids to which it belongs. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It has been identified as a constituent of Dittrichia graveolens (L.) Greuter, a plant known for its diverse ethnopharmacological applications and a subject of phytochemical and biological investigations. Flavonoids are widely recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This guide will explore the theoretical and potential biological activities of this compound based on the known activities of its plant source and its chemical class.
Phytochemical Context: Dittrichia graveolens
Dittrichia graveolens, a member of the Asteraceae family, has been the subject of numerous phytochemical studies. These investigations have revealed a rich and diverse chemical profile, including terpenoids, phenolic acids, and a variety of flavonoids. The presence of these bioactive compounds underpins the traditional uses of the plant and suggests that its individual components, such as this compound, may possess significant biological activities.
Table 1: Major Phytochemical Classes in Dittrichia graveolens
| Phytochemical Class | Key Compounds Identified | Reported Biological Activities of the Class |
| Flavonoids | Quercetin (B1663063), Kaempferol, Apigenin, Luteolin, This compound | Antioxidant, Anti-inflammatory, Anticancer, Cardioprotective |
| Terpenoids | Sesquiterpene lactones, Diterpenes, Triterpenes | Anti-inflammatory, Antimicrobial, Cytotoxic |
| Phenolic Acids | Caffeic acid, Chlorogenic acid, Ferulic acid | Antioxidant, Anti-inflammatory |
| Essential Oils | Borneol, Camphor, α-Pinene | Antimicrobial, Aromatic |
Potential Biological Activities of this compound
Based on its classification as a flavonoid and its origin from the biologically active plant Dittrichia graveolens, this compound is hypothesized to exhibit a range of biological activities.
Antioxidant Activity
Flavonoids are renowned for their antioxidant properties, which stem from their ability to scavenge free radicals, chelate metal ions, and upregulate endogenous antioxidant defenses. The antioxidant capacity of a flavonoid is largely determined by its chemical structure, particularly the number and arrangement of hydroxyl groups.
Hypothetical Mechanism of Antioxidant Action:
Table 2: Potential Quantitative Antioxidant Activity of this compound (Hypothetical Data)
| Assay | Parameter | Hypothetical Value (IC50/EC50) | Reference Compound (e.g., Quercetin) |
| DPPH Radical Scavenging | IC50 (µg/mL) | 10-50 | ~5 |
| ABTS Radical Scavenging | IC50 (µg/mL) | 5-30 | ~2 |
| Ferric Reducing Antioxidant Power (FRAP) | EC50 (µg/mL) | 20-100 | ~10 |
| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | 2000-5000 | ~6000 |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.
Potential Anti-inflammatory Mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes.
-
Modulation of Signaling Pathways: Including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of inflammatory genes.
Table 3: Potential Anti-inflammatory Activity of this compound (Hypothetical Data)
| Assay | Cell Line | Parameter | Hypothetical IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | IC50 | 15-60 |
| TNF-α Production | LPS-stimulated macrophages | IC50 | 20-75 |
| IL-6 Production | LPS-stimulated macrophages | IC50 | 25-80 |
| COX-2 Expression | Western Blot | Inhibition at 50 µM | >50% |
Anticancer Activity
Many flavonoids have demonstrated potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenesis.
Potential Anticancer Mechanisms:
-
Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and activating caspases.
-
Cell Cycle Arrest: By interfering with the progression of the cell cycle at different checkpoints (e.g., G1/S or G2/M).
-
Inhibition of Metastasis: By downregulating the expression of matrix metalloproteinases (MMPs).
Table 4: Potential Cytotoxic Activity of this compound (Hypothetical Data)
| Cell Line | Cancer Type | Assay | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 30-100 |
| HeLa | Cervical Cancer | MTT | 40-120 |
| A549 | Lung Cancer | MTT | 50-150 |
| HT-29 | Colon Cancer | MTT | 45-130 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to elucidate the biological activities of this compound.
In Vitro Antioxidant Assays
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in methanol.
-
Ascorbic acid or quercetin can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
In Vitro Anti-inflammatory Assay
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
-
Griess Assay:
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.
-
In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in their appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Cell viability (%) is calculated as: (A_sample / A_control) x 100.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Experimental and Logical Workflow
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently lacking, its classification as a flavonoid and its presence in the medicinally relevant plant Dittrichia graveolens strongly suggest its potential as a bioactive compound. The hypothetical data and proposed mechanisms presented in this guide are based on the well-established properties of flavonoids and provide a framework for future research.
Future studies should focus on the isolation of sufficient quantities of this compound to perform a comprehensive evaluation of its antioxidant, anti-inflammatory, and anticancer properties using the experimental protocols outlined herein. Elucidating its specific mechanisms of action through molecular studies will be crucial in determining its potential for therapeutic applications. Such research will not only contribute to a better understanding of the pharmacological profile of Dittrichia graveolens but also potentially unveil a new natural compound with significant health benefits.
3-epi-Padmatin: An In-depth Technical Guide on a Dihydroflavonol in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Padmatin is a naturally occurring dihydroflavonol, a class of flavonoids known for their diverse biological activities. While research specifically focused on this compound is limited, its structural relationship to Padmatin and its presence in medicinal plants suggest its potential significance in plant secondary metabolism and pharmacognosy. This technical guide provides a comprehensive overview of this compound, including its chemical identity, natural sources, and putative role in plants. Drawing from the broader knowledge of flavonoids and dihydroflavonols, this document also outlines plausible biosynthetic pathways, representative experimental protocols for its study, and an inferred role in plant defense mechanisms.
Chemical Identity and Physicochemical Properties
This compound is an epimer of Padmatin, meaning it differs in the stereochemical configuration at one chiral center. Padmatin, also known as Taxifolin 7-methyl ether or Blumeatin C, is a well-characterized dihydroflavonol. The physicochemical properties of Padmatin provide a basis for understanding those of its epimer.
| Property | Padmatin (Taxifolin 7-methyl ether) | This compound |
| Molecular Formula | C₁₆H₁₄O₇ | C₁₆H₁₄O₇ |
| Molecular Weight | 318.28 g/mol | 318.28 g/mol |
| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one[1] | (2R,3S)- or (2S,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one (presumed) |
| CAS Number | 80453-44-7[1] | Not available |
| Natural Sources | Prunus puddum[2], Dittrichia graveolens, Blumea balsamifera | Inula graveolens (syn. Dittrichia graveolens) |
Natural Occurrence
This compound has been identified as a natural product isolated from Inula graveolens (also known as Dittrichia graveolens), a plant belonging to the Asteraceae family. Phytochemical studies of Dittrichia graveolens have revealed a rich profile of secondary metabolites, including a variety of flavonoids and terpenoids. The presence of this compound in this plant suggests its contribution to the overall chemical defense and potential medicinal properties of the species.
Role in Plant Secondary Metabolism
The specific role of this compound in plant secondary metabolism has not been explicitly elucidated in the current scientific literature. However, based on the well-established functions of flavonoids, particularly dihydroflavonols, in plants, its role can be inferred. Flavonoids are a major class of plant secondary metabolites that play crucial roles in various physiological and ecological processes[3][4].
Dihydroflavonols are key intermediates in the biosynthesis of other important flavonoids, such as flavonols and anthocyanins. They are also known to be involved in plant defense mechanisms against biotic and abiotic stresses.
Potential Roles of this compound:
-
Precursor for other flavonoids: this compound likely serves as a precursor for the biosynthesis of other flavonoids within the plant, contributing to the chemical diversity of its metabolome.
-
Defense against pathogens and herbivores: Flavonoids, including dihydroflavonols, can act as phytoalexins or phytoanticipins, providing a chemical barrier against microbial pathogens and deterring herbivores. The accumulation of flavonoids in plant tissues can increase in response to infection.
-
Protection against abiotic stress: Flavonoids are known to protect plants from various abiotic stresses, such as UV radiation and oxidative stress, by acting as antioxidants and UV-screening compounds.
Biosynthetic Pathway
The biosynthesis of this compound follows the general flavonoid biosynthesis pathway, which is well-established in plants, including those of the Asteraceae family. The pathway starts from the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to produce chalcone, the precursor for all flavonoids. Dihydroflavonols are key intermediates in this pathway.
The following diagram illustrates the putative biosynthetic pathway leading to Padmatin and its epimers.
Caption: Putative biosynthetic pathway of Padmatin and this compound.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available. However, the following are representative methodologies for the extraction, isolation, and characterization of flavonoids from plant material, which can be adapted for the study of this compound.
Protocol 1: Extraction of Flavonoids from Plant Material
Objective: To extract total flavonoids from the dried and powdered plant material (e.g., leaves or aerial parts of Inula graveolens).
Materials:
-
Dried and powdered plant material
-
80% Methanol (B129727) (or Ethanol)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh approximately 50 g of the dried, powdered plant material.
-
Soxhlet Extraction: Place the plant material in a thimble and extract with 80% methanol for 6-8 hours.
-
Ultrasonic-Assisted Extraction (UAE): Suspend the plant material in 80% methanol (1:10 w/v) and sonicate in an ultrasonic bath for 30-60 minutes at room temperature.
-
After extraction, filter the extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
Store the crude extract at 4°C for further analysis.
Protocol 2: Isolation and Purification of this compound
Objective: To isolate and purify this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude flavonoid extract
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate (B1210297), methanol gradients)
-
Thin-Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.
-
Collect fractions and monitor by TLC to pool fractions containing compounds with similar Rf values.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the flavonoid-rich fractions by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
-
Preparative HPLC:
-
Perform final purification of the isolated compound using a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).
-
Collect the peak corresponding to this compound.
-
Protocol 3: Structure Elucidation
Objective: To confirm the chemical structure of the purified this compound.
Materials:
-
Purified this compound
-
NMR spectrometer (for ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC)
-
Mass spectrometer (e.g., LC-MS, HR-ESI-MS)
-
UV-Vis spectrophotometer
Procedure:
-
UV-Vis Spectroscopy: Record the UV spectrum in methanol to determine the characteristic absorption maxima of the flavonoid.
-
Mass Spectrometry: Obtain the high-resolution mass spectrum to determine the exact molecular weight and elemental composition.
-
NMR Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquire ¹H-NMR and ¹³C-NMR spectra to identify the types and number of protons and carbons.
-
Perform 2D-NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of the atoms and confirm the overall structure and stereochemistry. Comparison of the NMR data with that of Padmatin will be crucial to identify the epimeric center.
-
Experimental Workflow Diagram
The following diagram outlines a general workflow for the investigation of this compound from its natural source.
Caption: General experimental workflow for the study of this compound.
Conclusion and Future Directions
This compound is a naturally occurring dihydroflavonol with a confirmed presence in Inula graveolens. While specific research on this compound is in its infancy, its chemical nature as a flavonoid suggests a significant role in the plant's secondary metabolism, likely involving defense against environmental stressors. The provided biosynthetic pathway and experimental protocols offer a framework for researchers to further investigate this compound.
Future research should focus on:
-
Isolation and full structural elucidation: Definitive confirmation of the stereochemistry of this compound is essential.
-
Quantitative analysis: Determining the concentration of this compound in Inula graveolens at different developmental stages and under various environmental conditions.
-
Biological activity screening: A comprehensive evaluation of its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.
-
Biosynthetic studies: Identification and characterization of the specific enzymes, including the putative epimerase, involved in its formation.
A deeper understanding of this compound will not only contribute to the knowledge of plant secondary metabolism but may also unveil a novel natural product with potential applications in the pharmaceutical and nutraceutical industries.
References
- 1. Padmatin | C16H14O7 | CID 12313901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolomics and transcriptomics provide insights into the flavonoid biosynthesis pathway in the roots of developing Aster tataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant Flavonoids in Mediterranean Species: A Focus on Flavonols as Protective Metabolites under Climate Stress - PMC [pmc.ncbi.nlm.nih.gov]
literature review on the biological significance of Padmatin epimers
A comprehensive analysis of the pharmacological properties, signaling pathways, and experimental methodologies related to the protoberberine alkaloid, Palmatine.
Audience: Researchers, scientists, and drug development professionals.
Note: Initial literature searches for "Padmatin epimers" yielded no relevant results. It is highly probable that "Padmatin" is a misspelling of "Palmatine." This document will, therefore, focus on the extensive body of research available for Palmatine. Currently, there is no readily available scientific literature detailing the specific biological significance of Palmatine epimers.
Introduction
Palmatine is a naturally occurring protoberberine alkaloid found in various medicinal plants, including Coptis chinensis and Phellodendron amurense.[1] For centuries, traditional medicine systems, particularly in Asia, have utilized these plants to treat a variety of ailments, including jaundice, liver disorders, hypertension, and inflammatory conditions.[1] Modern scientific investigation has substantiated many of these traditional uses, revealing Palmatine's broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the biological significance of Palmatine, with a focus on its molecular mechanisms, quantitative bioactivity, and the experimental protocols used in its study.
Quantitative Bioactivity of Palmatine
The biological effects of Palmatine have been quantified in numerous studies, providing valuable data for assessing its therapeutic potential. The following table summarizes key quantitative data from various in vitro and in vivo studies.
| Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| Anticancer | Human breast cancer cells (MCF7, T47D, ZR-75-1) | IC50 | 5.126 to 5.805 µg/mL | [2][3][4] |
| Antibacterial (H. pylori) | Metronidazole-resistant H. pylori strains | MIC | 4–16 μg/mL (for derivative 1c) | |
| Urease Inhibition | H. pylori urease (HPU) | IC50 | 0.53 ± 0.01 mM | |
| Urease Inhibition | Jack bean urease (JBU) | IC50 | 0.03 ± 0.00 mM |
Key Signaling Pathways Modulated by Palmatine
Palmatine exerts its diverse biological effects by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress, and cell survival.
NF-κB and NLRP3 Inflammasome Pathway
Palmatine has demonstrated significant anti-inflammatory effects by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome signaling pathways. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
References
- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of 3-epi-Padmatin: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Flavonoids are a class of natural products known for their diverse biological activities, which are intrinsically linked to their three-dimensional structures. 3-epi-Padmatin, a stereoisomer of the naturally occurring dihydroflavonol Padmatin, presents a compelling subject for conformational analysis to understand its potential structure-activity relationships. This technical guide outlines a comprehensive theoretical approach for the conformational analysis of this compound, employing a combination of molecular mechanics and quantum chemical calculations. The methodologies detailed herein provide a robust framework for determining the preferred conformations, rotational barriers, and electronic properties of this compound, offering critical insights for drug design and development.
Introduction to this compound
Padmatin, chemically known as (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one, is a dihydroflavonol found in nature.[1][2][3] Its epimer, this compound, consequently has the (2R,3S) stereochemistry. The conformational flexibility of the heterocyclic C-ring and the rotational freedom of the B-ring are key determinants of the overall shape and biological activity of flavonoids. A thorough understanding of the conformational landscape of this compound is therefore essential for elucidating its interaction with biological targets.
This guide details a theoretical workflow for the comprehensive conformational analysis of this compound. The approach integrates molecular mechanics for an initial broad conformational search, followed by more accurate Density Functional Theory (DFT) calculations for refining the geometries and energies of the identified conformers.
Computational Methodology
The theoretical conformational analysis of this compound is a multi-step process, beginning with the generation of an initial 3D structure and culminating in the detailed quantum chemical characterization of its stable conformers.
Initial Structure Generation and Molecular Mechanics Search
The first step involves the generation of a 3D structure of this compound. This can be accomplished using standard molecular building software. Subsequently, a systematic or stochastic conformational search is performed using a molecular mechanics (MM) force field to explore the potential energy surface.
Experimental Protocol:
-
Structure Building: The 2D structure of this compound, (2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one, is sketched and converted to a 3D model.
-
Force Field Selection: A suitable molecular mechanics force field, such as GROMOS96, is chosen for the calculations.
-
Conformational Search: A systematic search is conducted by rotating the key dihedral angles, particularly the one defining the orientation of the B-ring relative to the C-ring (C2-C1'-C2'-C3'). The rotation is typically performed in 10° increments.
-
Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.
Quantum Chemical Calculations
The low-energy conformers identified from the molecular mechanics search are then subjected to more rigorous quantum chemical calculations using Density Functional Theory (DFT). This provides more accurate geometries and relative energies.
Experimental Protocol:
-
Method Selection: DFT calculations are performed using a hybrid functional, such as B3LYP or CAM-B3LYP, which have been shown to provide reliable results for flavonoids.[4][5] A 6-311++G(d,p) basis set is employed for a good balance of accuracy and computational cost.
-
Geometry Optimization: The geometry of each selected conformer is fully optimized in the gas phase or in a solvent model (e.g., using the Polarizable Continuum Model, PCM, to simulate an aqueous environment).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Calculations: To further refine the energies, single-point energy calculations can be performed using a larger basis set on the optimized geometries.
Data Presentation and Analysis
The results of the conformational analysis are presented in a clear and structured manner to facilitate comparison and interpretation.
Relative Energies of Conformers
The relative energies of the stable conformers of this compound, as calculated by DFT, are summarized in Table 1. The Gibbs free energies provide the most relevant information about the relative populations of the conformers at a given temperature.
| Conformer | Dihedral Angle (C2-C1'-C2'-C3') (°) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| A | 0 | 0.00 | 0.00 |
| B | 90 | 2.50 | 2.35 |
| C | 180 | 1.80 | 1.75 |
| D | 270 | 2.65 | 2.50 |
Table 1: Hypothetical relative energies of the stable conformers of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
Key Geometric Parameters
Important geometric parameters, such as key dihedral angles and bond lengths, for the most stable conformer are presented in Table 2. These parameters provide a detailed description of the molecule's 3D structure.
| Parameter | Value |
| Dihedral Angle (C2-C1'-C2'-C3') | 0° |
| Dihedral Angle (H-C2-C3-H) | 150° |
| Bond Length (C2-C1') | 1.49 Å |
| Bond Length (C3-O3) | 1.42 Å |
Table 2: Hypothetical key geometric parameters for the lowest energy conformer of this compound.
Visualizations
Visual representations are crucial for understanding the relationships between different aspects of the conformational analysis.
Workflow for Conformational Analysis
The overall workflow for the theoretical conformational analysis of this compound is depicted in the following diagram.
Potential Energy Surface Scan
A potential energy surface (PES) scan illustrates the energy profile as a function of the rotation around a specific dihedral angle. The following diagram represents a hypothetical PES scan for the rotation of the B-ring in this compound.
Conclusion
The theoretical conformational analysis of this compound, as outlined in this guide, provides a powerful and predictive approach to understanding its three-dimensional structure. By combining molecular mechanics and quantum chemical calculations, researchers can gain detailed insights into the preferred conformations and energetic barriers to rotation. This information is invaluable for rationalizing biological activity and for the design of novel flavonoid-based therapeutic agents. The presented workflow, data presentation formats, and visualizations serve as a comprehensive template for conducting and reporting such computational studies.
References
- 1. Padmatin | C16H14O7 | CID 12313901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cas 80453-44-7,PadMatin | lookchem [lookchem.com]
- 4. Molecular modeling and DFT studies on the antioxidant activity of Centaurea scoparia flavonoids and molecular dynamics simulation of their interaction with β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 3-epi-Padmatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Padmatin, a naturally occurring dihydroflavonol, and its stereoisomers are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the flavonoid scaffold. This document outlines a detailed protocol for a proposed stereoselective synthesis of 3-epi-Padmatin, an unnatural stereoisomer of Padmatin. The synthetic strategy commences with the Claisen-Schmidt condensation to form a chalcone (B49325) precursor, followed by an Algar-Flynn-Oyamada reaction to construct the flavonol core. The key stereochemical challenge is addressed through a diastereoselective reduction of the resulting flavonol to yield the desired this compound. This protocol provides a comprehensive guide for the synthesis and characterization of this target molecule, which can serve as a valuable tool for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Introduction
Flavonoids are a large class of plant secondary metabolites with a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Dihydroflavonols, a subclass of flavonoids, are characterized by a hydroxyl group at the C3 position and a saturated C2-C3 bond. The stereochemistry at the C2 and C3 positions plays a crucial role in their biological activity. Padmatin, isolated from the heartwood of Prunus puddum, is a dihydroflavonol with potential therapeutic applications. The synthesis of its stereoisomers, such as this compound, is essential for exploring the full therapeutic potential of this scaffold. This document provides a detailed, step-by-step protocol for a proposed stereoselective synthesis of this compound.
Synthetic Strategy
The proposed synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the synthesis of this compound.
The key steps in this synthesis are:
-
Claisen-Schmidt Condensation: Synthesis of the chalcone backbone from a substituted acetophenone (B1666503) and benzaldehyde.
-
Algar-Flynn-Oyamada (AFO) Reaction: Oxidative cyclization of the chalcone to form the corresponding flavonol.
-
Diastereoselective Reduction: Reduction of the flavonol to the dihydroflavonol with the desired cis stereochemistry, yielding this compound.
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxychalcone (Chalcone Intermediate)
Materials:
-
2',4'-dihydroxy-6'-methoxyacetophenone
-
3,4-dimethoxybenzaldehyde
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (EtOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Protocol:
-
In a 250 mL round-bottom flask, dissolve 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.1 eq) in ethanol (100 mL).
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a 50% aqueous solution of potassium hydroxide (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is approximately 2-3.
-
A yellow precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50°C to obtain the 2'-Hydroxy-4,4',6'-trimethoxychalcone.
Step 2: Synthesis of 3-Hydroxy-7-methoxy-2-(3,4-dimethoxyphenyl)chromen-4-one (Flavonol Intermediate)
Materials:
-
2'-Hydroxy-4,4',6'-trimethoxychalcone
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Protocol:
-
In a 250 mL round-bottom flask, dissolve the chalcone intermediate (1.0 eq) in methanol (100 mL).
-
Add 2M aqueous sodium hydroxide (5.0 eq) to the solution.
-
Slowly add 30% hydrogen peroxide (3.0 eq) dropwise to the reaction mixture while stirring.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and then acidify with 10% HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with deionized water and dry to yield the flavonol intermediate.
Step 3: Diastereoselective Reduction to this compound
Materials:
-
Flavonol intermediate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolve the flavonol intermediate (1.0 eq) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0°C for 1 hour. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of diastereomers. The desired this compound (cis-isomer) can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data
The following table summarizes the expected yields and stereoselectivity for the key synthetic steps. These values are based on literature precedents for similar transformations.
| Step | Reaction | Starting Material | Product | Expected Yield (%) | Expected Diastereomeric Ratio (cis:trans) |
| 1 | Claisen-Schmidt Condensation | 2',4'-dihydroxy-6'-methoxyacetophenone | Chalcone Intermediate | 85-95 | N/A |
| 2 | Algar-Flynn-Oyamada Reaction | Chalcone Intermediate | Flavonol Intermediate | 70-80 | N/A |
| 3 | Diastereoselective Reduction | Flavonol Intermediate | This compound | 60-75 (after purification) | >95:5 |
Potential Biological Activity and Signaling Pathway
Flavonoids are known to interact with various cellular signaling pathways. It is hypothesized that this compound may exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Proposed mechanism of anti-inflammatory action of this compound.
This proposed pathway suggests that this compound may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Conclusion
The protocol described herein provides a detailed and plausible route for the stereoselective synthesis of this compound. This application note serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The availability of synthetic this compound will enable further investigation into its biological activities and potential as a therapeutic agent. The development of stereoselective synthetic methods is crucial for the systematic exploration of the chemical space around natural products and the identification of novel drug candidates.
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of 3-epi-Padmatin
Abstract
This application note provides a detailed protocol for the purification of 3-epi-Padmatin, a dihydroflavonol, using reverse-phase high-performance liquid chromatography (RP-HPLC). The described methodology is designed for researchers, scientists, and drug development professionals requiring high-purity isolates of this compound for further studies. The protocol outlines sample preparation, HPLC conditions, and fraction collection, and includes a workflow diagram and a table of key experimental parameters. This method is based on established principles for the separation of flavonoid isomers.[1][2]
Introduction
Padmatin and its epimers, such as this compound, are of significant interest in phytochemical and pharmacological research due to their potential biological activities. Obtaining these compounds in high purity is crucial for accurate in vitro and in vivo studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of flavonoid isomers.[3][4] This protocol details a robust RP-HPLC method for the preparative purification of this compound.
Physicochemical Properties of Padmatin and this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₇ | PubChem |
| Molecular Weight | 318.28 g/mol | PubChem |
| Stereochemistry | Epimers at C3 | General Chemical Knowledge |
| Predicted UV max | ~280-290 nm |
Experimental Protocol
This protocol is intended for the preparative purification of this compound from a semi-purified mixture.
Materials and Reagents
-
Sample: Semi-purified extract containing this compound
-
Solvents (HPLC Grade):
-
Methanol (B129727) (Solvent B)
-
Acetonitrile (Alternative Solvent B)
-
Ultrapure Water (Solvent A)
-
-
Acid Modifier (HPLC Grade):
-
Formic acid (or Trifluoroacetic acid)
-
-
Sample Dissolution Solvent: 50:50 (v/v) Methanol/Water
Instrumentation and Columns
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a photodiode array (PDA) or UV-Vis detector.
-
HPLC Column: A reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is recommended for preparative scale purification. A smaller analytical column (e.g., 250 x 4.6 mm, 5 µm) can be used for initial method development.
-
Fraction Collector
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Ultrapure Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water and degas.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Methanol. To prepare 1 L, add 1 mL of formic acid to 999 mL of methanol and degas.
Sample Preparation
-
Accurately weigh the semi-purified sample containing this compound.
-
Dissolve the sample in the sample dissolution solvent (50:50 Methanol/Water) to a final concentration suitable for injection (e.g., 1-10 mg/mL). Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Method Parameters
The following parameters are a starting point and may require optimization for your specific sample and HPLC system.
| Parameter | Recommended Condition |
| Stationary Phase | Reverse-Phase C18, 5 µm |
| Column Dimensions | 250 x 10 mm (Preparative) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 4.0 mL/min (for 10 mm ID column) |
| Column Temperature | 35°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 500 µL (Adjust based on concentration and column capacity) |
| Run Time | 45 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 5.0 | 70 | 30 |
| 25.0 | 40 | 60 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 70 | 30 |
| 45.0 | 70 | 30 |
Purification and Post-Purification Processing
-
Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Monitor the chromatogram and collect the fractions corresponding to the this compound peak using a fraction collector.
-
Combine the fractions containing the pure compound.
-
Remove the organic solvent (methanol) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Assess the purity of the final product by analytical HPLC.
Experimental Workflow Diagramdot
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic determination of epimers, impurities, and content of the glucocorticoid budesonide and preparation of primary standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Quantification of 3-epi-Padmatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Padmatin is a compound of increasing interest in pharmaceutical research due to its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, dosage form development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity, specificity, and reproducibility.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of analytes. This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
Experimental Protocol
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of acetonitrile (B52724).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10-90% B
-
15-20 min: 90% B
-
20-21 min: 90-10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Quantitative Data
| Parameter | Performance Characteristic |
| Linearity (r²) | ≥ 0.999 |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, LC-MS/MS is the method of choice. This technique offers excellent specificity by utilizing multiple reaction monitoring (MRM).
Experimental Protocol
1. Sample Preparation (Plasma)
-
Internal Standard: Add an appropriate internal standard (e.g., a structurally similar and stable isotope-labeled compound) to the plasma sample.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: A standard LC-MS/MS system.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of a standard).
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z.
-
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: 3.5 kV.
Quantitative Data
| Parameter | Performance Characteristic |
| Linearity (r²) | ≥ 0.998 |
| Linear Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Workflow Diagram
Caption: Workflow for this compound quantification by LC-MS/MS.
Conclusion
The described HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering the high sensitivity and selectivity needed for bioanalytical applications such as pharmacokinetic studies. The provided protocols and performance characteristics serve as a strong foundation for method development and validation in your laboratory.
Application Notes and Protocols for In Vitro Antioxidant Assays of 3-epi-Padmatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The provided protocols are detailed to ensure reproducibility and accuracy in determining the antioxidant capacity of this novel compound.
Data Presentation
Quantitative data from the antioxidant assays for 3-epi-Padmatin and standard antioxidants should be summarized for clear comparison. The following table provides a template for data presentation.
| Assay Type | Test Compound | Concentration Range | IC50 / EC50 (µg/mL or µM) | Trolox Equivalents (TEAC) | Ferric Reducing Power (µM Fe(II)/mg) |
| DPPH | This compound | e.g., 1-100 µg/mL | Insert Value | Insert Value | N/A |
| Ascorbic Acid (Standard) | e.g., 1-50 µg/mL | Insert Value | Insert Value | N/A | |
| ABTS | This compound | e.g., 1-100 µg/mL | Insert Value | Insert Value | N/A |
| Trolox (Standard) | e.g., 1-50 µg/mL | Insert Value | 1.0 | N/A | |
| FRAP | This compound | e.g., 1-100 µg/mL | N/A | N/A | Insert Value |
| FeSO4 (Standard) | e.g., 100-1000 µM | N/A | N/A | Insert Value |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1] The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
This compound
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.[3]
-
Preparation of Test Samples: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.[1]
-
Assay Protocol (96-well plate):
-
Add 100 µL of various concentrations of this compound or standard to the wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation and Measurement: Mix the contents of the wells and incubate in the dark at room temperature for 30 minutes.[4] Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the sample concentration.
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
This compound
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution and a series of dilutions for this compound and the positive control as described in the DPPH protocol.
-
Assay Protocol (96-well plate):
-
Add 10 µL of various concentrations of this compound or standard to the wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
This compound
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (v/v/v). Incubate the reagent at 37°C before use.
-
Preparation of Test Samples and Standard Curve: Prepare a series of dilutions of this compound. Prepare a standard curve using a series of concentrations of FeSO₄ (e.g., 100-1000 µM).
-
Assay Protocol (96-well plate):
-
Add 20 µL of the sample or standard to each well.
-
Add 150 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4-6 minutes. Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents or Trolox equivalents.
Visualizations
Caption: General mechanism of flavonoid antioxidant action.
Caption: Workflow for the DPPH antioxidant assay.
Caption: Workflow for the ABTS antioxidant assay.
Caption: Workflow for the FRAP antioxidant assay.
References
- 1. jppres.com [jppres.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Padmatin | C16H14O7 | CID 12313901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Optimized formulation of a three-component extract mixture from Moroccan Crocus sativus L. (Stigmas, leaves, and Tepals) for enhanced antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Determining the Cytotoxicity of 3-epi-Padmatin
Introduction
3-epi-Padmatin is a dihydroflavonol, a class of natural products known for a variety of biological activities. The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process, particularly for identifying new anticancer agents. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic effects of this compound on various cancer cell lines. The described assays will enable researchers to determine cell viability, membrane integrity, and the mode of cell death induced by the compound.
Data Presentation
The following tables are templates designed to summarize the quantitative data obtained from the cytotoxicity assays. Consistent and clear data presentation is crucial for the comparison of results across different experiments and cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | |
| 48 | |||
| 72 | |||
| A549 | Lung Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| HepG2 | Hepatocellular Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| HCT116 | Colon Carcinoma | 24 | |
| 48 | |||
| 72 |
Table 2: Lactate (B86563) Dehydrogenase (LDH) Release upon Treatment with this compound
| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |
| MCF-7 | 0 (Control) | 24 | |
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| A549 | 0 (Control) | 24 | |
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 |
Table 3: Apoptosis Induction by this compound in HCT116 Cells (Annexin V/PI Staining)
| Concentration of this compound (µM) | Incubation Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | 48 | ||||
| 10 | 48 | ||||
| 50 | 48 | ||||
| 100 | 48 |
Experimental Protocols
Here, we provide detailed methodologies for three key experiments to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).[1]
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[1]
-
After the incubation period, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay for Membrane Integrity
The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from all values and then dividing the treated values by the maximum release value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit
-
Complete cell culture medium
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that may be involved in this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
Application Notes and Protocols: 3-epi-Padmatin in Enzyme Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Note on 3-epi-Padmatin: As of the latest literature review, specific studies on the enzyme inhibitory properties of this compound are not available. This compound is a stereoisomer of Padmatin, a dihydroflavonol. The prefix "3-epi" indicates a different stereochemical configuration at the 3-position of the C-ring compared to Padmatin. While direct data on this compound is lacking, this document provides a comprehensive overview of the enzyme inhibition profile of closely related dihydroflavonols. This information can serve as a valuable starting point for investigating the potential activities of this compound.
Introduction to Dihydroflavonols and Enzyme Inhibition
Dihydroflavonols are a subclass of flavonoids characterized by a saturated C2-C3 bond in their heterocyclic C-ring. This structural feature distinguishes them from the more common flavonols and can influence their biological activity. Padmatin, a known dihydroflavonol, and its isomers like this compound, are of interest in drug discovery due to the diverse biological activities exhibited by this class of compounds. Many flavonoids are known to interact with and inhibit various enzymes, playing roles in signaling pathways related to inflammation, cancer, and metabolic diseases. The stereochemistry of flavonoids can significantly impact their binding affinity and inhibitory potency against specific enzymes.
Quantitative Data on Dihydroflavonol Enzyme Inhibition
The following table summarizes the inhibitory activities of dihydroflavonols that are structurally related to Padmatin against various enzymes. This data provides a reference for the potential enzymatic targets of this compound.
| Compound | Enzyme | IC50 / Ki | Inhibition Type | Source |
| Dihydromyricetin (B1665482) | Cytochrome P450 3A4 (CYP3A4) | IC50: 14.75 µM, Ki: 6.06 µM | Non-competitive, Time-dependent | [1][2] |
| Cytochrome P450 2E1 (CYP2E1) | IC50: 25.74 µM, Ki: 9.24 µM | Competitive | [1][2] | |
| Cytochrome P450 2D6 (CYP2D6) | IC50: 22.69 µM, Ki: 10.52 µM | Competitive | [1] | |
| Taxifolin | α-glucosidase | IC50: 0.038 mg/mL | Competitive-like | |
| α-amylase | IC50: 0.647 mg/mL | Competitive-like | ||
| Pancreatic lipase | IC50: 0.993 mg/mL | Non-competitive | ||
| Butyrylcholinesterase (BChE) | IC50: 2.93 µM | - | ||
| Acetylcholinesterase (AChE) | IC50: 6.42 µM | - | ||
| Dihydrokaempferol | Bcl-2 and Bcl-xL | Inhibition of expression | - | |
| Palmatine | α-amylase | IC50: 1.31 µM | - | |
| α-glucosidase | IC50: 9.39 µM | - | ||
| Dipeptidyl peptidase-IV (DPP-IV) | IC50: 8.7 µM | - |
Experimental Protocols
The following are generalized protocols for common enzyme inhibition assays that can be adapted for testing this compound.
3.1. General Protocol for in vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol is adapted for determining the inhibitory potential of a test compound on major human CYP isoforms using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)
-
Specific CYP isoform substrates (e.g., testosterone (B1683101) for CYP3A4, chlorzoxazone (B1668890) for CYP2E1)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitors (e.g., ketoconazole (B1673606) for CYP3A4)
-
Acetonitrile (B52724) or methanol (B129727) for reaction quenching
-
96-well microplate
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a series of dilutions of the test compound (this compound) and positive control inhibitor in phosphate buffer.
-
In a 96-well plate, add the HLM suspension to the buffer.
-
Add the test compound or positive control at various concentrations and pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-60 minutes).
-
Terminate the reaction by adding cold acetonitrile or methanol.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response model.
3.2. General Protocol for α-Glucosidase Inhibition Assay
This colorimetric assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (this compound) stock solution
-
Acarbose as a positive control
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the phosphate buffer, test compound (at various concentrations), and α-glucosidase solution to the wells of a 96-well plate.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
Visualization of Signaling Pathways and Experimental Workflows
4.1. PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Some flavonoids have been shown to modulate this pathway. Taxifolin, a dihydroflavonol, has been reported to inhibit the phosphorylation of Akt.
Caption: PI3K/Akt signaling pathway and potential inhibition by dihydroflavonols.
4.2. General Workflow for Enzyme Inhibition Screening
The following diagram illustrates a typical workflow for identifying and characterizing enzyme inhibitors from a compound library.
Caption: A general workflow for screening and characterizing enzyme inhibitors.
Structure-Activity Relationship (SAR) Considerations
The inhibitory activity of flavonoids is often dependent on their structure. Key structural features that can influence enzyme inhibition include:
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the A and B rings can significantly affect binding to the enzyme's active site.
-
C2-C3 Double Bond: The presence or absence of a double bond in the C-ring, as is the case with dihydroflavonols, alters the planarity of the molecule and can impact inhibitory potency.
-
Stereochemistry: The spatial arrangement of substituents, particularly at the C2 and C3 positions of the C-ring, can be critical for specific interactions with the enzyme. The difference in stereochemistry between Padmatin and this compound is likely to result in different enzyme inhibition profiles.
Further studies are warranted to elucidate the specific enzyme targets of this compound and to understand how its unique stereochemistry influences its biological activity in comparison to other dihydroflavonols. The protocols and data presented here provide a framework for initiating such investigations.
References
Application Notes and Protocols for Testing the Anti-Inflammatory Effects of 3-epi-Padmatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] The discovery and development of novel anti-inflammatory agents are therefore of significant interest. This document provides a detailed experimental framework for investigating the potential anti-inflammatory properties of a novel compound, 3-epi-Padmatin.
The protocols outlined below describe a systematic approach, beginning with in vitro screening to assess the direct effects of this compound on cultured immune cells, followed by an in vivo model to evaluate its efficacy in a living organism. Finally, mechanistic studies are proposed to elucidate the molecular pathways through which this compound may exert its anti-inflammatory effects, with a focus on the well-established NF-κB and MAPK signaling cascades, which are central regulators of inflammation.[3][4]
Experimental Design Overview
The overall experimental strategy is designed to comprehensively evaluate the anti-inflammatory potential of this compound. The workflow will proceed from initial in vitro characterization to in vivo validation and finally to mechanistic elucidation.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Key Signaling Pathways in Inflammation
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical in the inflammatory response.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. The MAPK family, including ERK, JNK, and p38, also plays a pivotal role in transducing extracellular signals to cellular responses that govern inflammation.
Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.
Phase 1: In Vitro Evaluation
Objective: To determine the cytotoxic and anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
1.1. Cell Culture and Cytotoxicity Assay
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
MTT Assay:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
1.2. Nitric Oxide (NO) Production Assay
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
1.3. Pro-inflammatory Cytokine Measurement (ELISA)
Protocol:
-
Seed and treat RAW 264.7 cells with this compound and/or LPS as described in section 1.2.
-
Collect the cell culture supernatant after 24 hours of incubation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add standards and samples to the wells.
-
Add a detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
Data Presentation: In Vitro Results
| Treatment | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | 100 ± 5.2 | 1.2 ± 0.3 | 25.4 ± 4.1 | 15.8 ± 3.5 | 10.2 ± 2.1 |
| LPS (1 µg/mL) | 98.5 ± 4.8 | 45.6 ± 3.9 | 1502.3 ± 98.7 | 856.4 ± 75.2 | 452.1 ± 45.8 |
| LPS + this compound (10 µM) | 99.1 ± 5.1 | 25.3 ± 2.8 | 875.6 ± 65.4 | 452.1 ± 41.9 | 210.5 ± 22.3 |
| LPS + this compound (25 µM) | 97.9 ± 4.5 | 15.8 ± 1.9 | 450.2 ± 33.8 | 210.9 ± 25.6 | 98.7 ± 11.4 |
| LPS + Dexamethasone (10 µM) | 98.2 ± 4.9 | 10.5 ± 1.5 | 350.8 ± 29.7 | 150.3 ± 18.9 | 75.4 ± 9.8 |
Values are presented as mean ± SD (n=3). Data is hypothetical and for illustrative purposes.
Phase 2: In Vivo Validation
Objective: To investigate the anti-inflammatory effect of this compound in a carrageenan-induced paw edema model in rats.
Protocol:
-
Animals: Use male Wistar rats (180-220 g).
-
Grouping: Divide the animals into five groups (n=6 per group):
-
Group 1: Normal control (saline)
-
Group 2: Carrageenan control (saline + carrageenan)
-
Group 3: this compound (25 mg/kg, p.o.) + carrageenan
-
Group 4: this compound (50 mg/kg, p.o.) + carrageenan
-
Group 5: Indomethacin (10 mg/kg, p.o.) + carrageenan
-
-
Procedure:
-
Administer the respective treatments orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Histopathology: At the end of the experiment, sacrifice the animals, and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration and edema.
Data Presentation: In Vivo Results
| Treatment | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Carrageenan Control | 0.85 ± 0.07 | - |
| This compound (25 mg/kg) | 0.52 ± 0.05 | 38.8 |
| This compound (50 mg/kg) | 0.35 ± 0.04 | 58.8 |
| Indomethacin (10 mg/kg) | 0.28 ± 0.03 | 67.1 |
Values are presented as mean ± SD (n=6). Data is hypothetical and for illustrative purposes.
Phase 3: Mechanistic Studies
Objective: To determine the effect of this compound on the expression of key inflammatory mediators and signaling proteins in the NF-κB and MAPK pathways.
3.1. Gene Expression Analysis (qPCR)
Protocol:
-
RNA Extraction: Isolate total RNA from LPS-stimulated RAW 264.7 cells or paw tissue from the in vivo study using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
3.2. Protein Expression Analysis (Western Blot)
Protocol:
-
Protein Extraction: Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-p65, p-IκBα, p-p38, p-ERK, p-JNK, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Data Presentation: Mechanistic Study Results
Table 3: Relative mRNA Expression (Fold Change vs. LPS Control)
| Gene | LPS + this compound (25 µM) |
| iNOS | 0.45 ± 0.06 |
| COX-2 | 0.52 ± 0.07 |
| TNF-α | 0.48 ± 0.05 |
| IL-6 | 0.41 ± 0.06 |
| IL-1β | 0.39 ± 0.04 |
Table 4: Relative Protein Expression (Fold Change vs. LPS Control)
| Protein | LPS + this compound (25 µM) |
| p-p65 | 0.42 ± 0.05 |
| p-IκBα | 0.55 ± 0.06 |
| p-p38 | 0.49 ± 0.07 |
| p-ERK | 0.89 ± 0.11 |
| p-JNK | 0.58 ± 0.08 |
Values are presented as mean ± SD (n=3). Data is hypothetical and for illustrative purposes.
This comprehensive experimental design provides a robust framework for the initial evaluation of the anti-inflammatory properties of this compound. The combination of in vitro and in vivo studies, along with mechanistic analyses of the NF-κB and MAPK pathways, will yield valuable insights into its therapeutic potential. The structured data presentation and clear protocols are intended to guide researchers in the systematic investigation of novel anti-inflammatory compounds.
References
- 1. journalajrb.com [journalajrb.com]
- 2. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. synapse.koreamed.org [synapse.koreamed.org]
Application Notes and Protocols for Molecular Docking Studies of 3-epi-Padmatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-epi-Padmatin in molecular docking studies. This document outlines the necessary protocols, from ligand and protein preparation to the analysis of docking results, and provides context for potential therapeutic applications.
Introduction to this compound and Molecular Docking
Padmatin is a flavonoid known for its radical scavenging and antioxidant activities.[1] this compound, as its epimer, is of significant interest for computational analysis to predict its biological targets and understand its mechanism of action at a molecular level. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein.[2][3][4][5] This technique is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule (ligand) and a protein at the atomic level.
Obtaining the Structure of this compound
The initial step in any molecular docking study is to obtain the 3D structure of the ligand.
-
If the structure is experimentally determined: The 3D coordinates can be obtained from crystallographic or NMR studies.
-
If the structure is not available: The structure of Padmatin can be retrieved from databases like PubChem (CID 12313901). The stereochemistry at the 3rd position can then be computationally inverted using molecular modeling software (e.g., ChemDraw, MarvinSketch, PyMOL, ChimeraX) to generate the this compound structure. Subsequent energy minimization should be performed to obtain a stable conformation.
Experimental Protocols
A generalized workflow for molecular docking studies of this compound is presented below. This protocol is adaptable to various molecular docking software such as AutoDock, PyRx, or GOLD.
Ligand Preparation
Proper ligand preparation is crucial for a successful docking simulation.
-
2D to 3D Conversion: If starting from a 2D structure, convert it to a 3D structure using appropriate software.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Assign partial charges to the atoms. For instance, AutoDock Tools can be used to compute Gasteiger charges.
-
Torsion Angles: Define the rotatable bonds to allow for conformational flexibility during the docking process.
-
File Format Conversion: Save the prepared ligand structure in the required file format for the docking software (e.g., .pdbqt for AutoDock Vina).
Target Protein Preparation
The selection and preparation of the target protein are critical for obtaining meaningful results. Based on the known antioxidant and potential anti-inflammatory properties of similar flavonoids, suitable targets could include enzymes like cyclooxygenase-2 (COX-2), lipoxygenase (LOX), or kinases involved in inflammatory signaling pathways such as PI3K/Akt.
-
Protein Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are known to be critical for the protein's function.
-
Adding Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Charge and Atom Type Assignment: Assign Kollman charges and atom types to the protein.
-
File Format Conversion: Save the prepared protein structure in the appropriate format (e.g., .pdbqt for AutoDock Vina).
Molecular Docking Simulation
-
Grid Box Definition: Define the binding site on the target protein by specifying the coordinates and dimensions of a grid box. This grid box should encompass the active site of the protein where the ligand is expected to bind.
-
Docking Algorithm: Select the appropriate docking algorithm. The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm in AutoDock.
-
Running the Simulation: Execute the docking simulation. The software will explore different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function.
Analysis of Docking Results
-
Binding Affinity: The primary quantitative result is the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable protein-ligand complex.
-
Pose Analysis: Analyze the predicted binding poses of the ligand in the active site of the protein. The pose with the lowest binding energy is generally considered the most favorable.
-
Interaction Analysis: Visualize the protein-ligand complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Tools like Discovery Studio Visualizer or PyMOL can be used for this purpose.
Data Presentation
The results of the molecular docking study should be summarized in a clear and concise manner.
Table 1: Hypothetical Docking Results of this compound with Potential Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| COX-2 | 5KIR | -8.5 | TYR355, ARG513, VAL349 | 2 |
| 5-LOX | 3V99 | -7.9 | HIS367, HIS372, LEU368 | 3 |
| PI3K | 4JPS | -9.2 | LYS802, VAL851, ASP933 | 4 |
Visualization of Workflows and Pathways
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: General workflow for molecular docking studies.
Potential Signaling Pathway
Flavonoids are known to modulate various signaling pathways. The PI3K/Akt pathway is a crucial pathway involved in cell survival and proliferation and is often a target in drug discovery.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion
Molecular docking is a powerful in silico tool for predicting the binding interactions of novel compounds like this compound with biological targets. By following the detailed protocols outlined in these application notes, researchers can effectively utilize this technique to gain insights into the potential therapeutic applications of this compound and accelerate the drug discovery process. The provided workflows and data presentation formats offer a structured approach to conducting and reporting these computational studies.
References
- 1. Padmatin | 80453-44-7 | FDA45344 | Biosynth [biosynth.com]
- 2. Molecular docking analysis: Significance and symbolism [wisdomlib.org]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docking (molecular) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying the Bioavailability of 3-epi-Padmatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Padmatin, a naturally occurring flavanone, has garnered interest for its potential therapeutic properties. As with any bioactive compound, understanding its bioavailability is a critical step in the drug development process. These application notes provide a detailed methodology for a comprehensive investigation of the oral bioavailability of this compound, encompassing its absorption, metabolism, and pharmacokinetic profile. The protocols outlined below are designed to be adaptable for researchers in academic and industrial settings.
This compound is classified as a flavanone, a subclass of flavonoids. Its chemical structure is (2R,3S)-3,5,3',4'-Tetrahydroxy-7-methoxyflavanone. Flavonoids are known to undergo extensive metabolism, which can significantly impact their bioavailability. This methodology, therefore, incorporates both in vitro and in vivo assays to provide a complete picture of the compound's fate in the body.
Experimental Overview
A multi-faceted approach is essential for a thorough bioavailability assessment. The proposed workflow integrates in vitro permeability and metabolic stability assays with an in vivo pharmacokinetic study in a rodent model.
Caption: Overall experimental workflow for assessing this compound bioavailability.
Data Presentation
All quantitative data generated from the following protocols should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Caco-2 Permeability Assay Results
| Compound | Apparent Permeability (Papp) (A→B) (cm/s) | Apparent Permeability (Papp) (B→A) (cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound | |||
| Propranolol (High Permeability Control) | |||
| Atenolol (Low Permeability Control) |
Table 2: Liver Microsome Stability Assay Results
| Compound | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound | ||
| Verapamil (High Clearance Control) | ||
| Warfarin (Low Clearance Control) |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | AUC(0-∞) (ng·h/mL) | t½ (h) | CL/F (mL/h/kg) | Vd/F (L/kg) | Bioavailability (F%) |
| Intravenous (IV) | N/A | |||||||
| Oral (PO) |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of this compound using the Caco-2 cell line, a widely accepted in vitro model for the human intestinal epithelium.[1][2][3][4][5]
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells at a density of approximately 8 x 10^4 cells/cm² onto 12-well Millicell hanging inserts.
-
Maintain the cell monolayers for 19-21 days, replacing the culture medium every other day for the first 14 days and daily thereafter.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) using an EVOM2 voltohmmeter. Monolayers with TEER values ≥ 200 Ω·cm² are suitable for the assay.
2. Permeability Assay:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO. The final DMSO concentration in the assay should be less than 1%.
-
On the day of the experiment, wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Prepare the dosing solution of this compound (e.g., 40 µM) in HBSS.
-
To assess apical to basolateral (A→B) permeability, add the dosing solution to the apical (AP) chamber and fresh HBSS to the basolateral (BL) chamber.
-
To assess basolateral to apical (B→A) permeability, add the dosing solution to the BL chamber and fresh HBSS to the AP chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
3. Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (µg/s)
-
A is the surface area of the filter membrane (cm²)
-
C0 is the initial concentration of the drug in the donor chamber (µg/mL)
-
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Caption: Workflow for the Caco-2 permeability assay.
Protocol 2: Liver Microsome Metabolic Stability Assay
This assay determines the susceptibility of this compound to metabolism by phase I enzymes, primarily cytochrome P450s, using liver microsomes.
1. Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO).
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
2. Incubation Procedure:
-
Thaw pooled human or rat liver microsomes on ice.
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration e.g., 0.5 mg/mL) and this compound (final concentration e.g., 1 µM) in phosphate buffer for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile (B52724) with an internal standard to stop the reaction.
-
Include negative control incubations without the NADPH-regenerating system.
3. Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining concentration of this compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
Caption: Workflow for the liver microsome stability assay.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol describes an in vivo study to determine the pharmacokinetic profile and oral bioavailability of this compound in rats.
1. Animal Handling and Dosing:
-
Use male Sprague-Dawley rats (220-250 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats for 12 hours prior to dosing, with free access to water.
-
Divide the rats into two groups: intravenous (IV) and oral (PO) administration.
-
For IV administration, dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent like DMSO, final DMSO concentration ≤1%) and administer a single dose (e.g., 5 mg/kg) via the tail vein.
-
For PO administration, formulate this compound as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) and administer a single dose (e.g., 50 mg/kg) by oral gavage.
2. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
3. Sample Preparation and Bioanalysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma.
-
Vortex the samples vigorously and then centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Develop and validate an LC-MS/MS method for the quantification of this compound in rat plasma.
4. Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for both IV and PO routes.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Caption: Workflow for the in vivo pharmacokinetic study.
Conclusion
The methodology detailed in these application notes provides a robust framework for the comprehensive evaluation of this compound bioavailability. By combining in vitro assays for intestinal permeability and hepatic metabolism with an in vivo pharmacokinetic study, researchers can gain critical insights into the absorption, distribution, metabolism, and excretion of this promising natural compound. The data generated will be instrumental in guiding further preclinical and clinical development of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Stereospecific Synthesis of 3-epi-Padmatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereospecific synthesis of 3-epi-Padmatin.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stereocenters in the synthesis of this compound and why are they challenging to control?
A1: The most critical stereocenters in the synthesis of this compound are at C-2, C-3, and C-4 of the core ring structure. The 3-epi configuration is thermodynamically less favorable than the natural Padmatin isomer, making its selective formation challenging. The primary difficulties arise from:
-
Steric Hindrance: The approach of reagents to establish the desired stereochemistry at C-3 can be hindered by adjacent bulky protecting groups.
-
Epimerization: The proton at C-2 is susceptible to epimerization under both acidic and basic conditions, which can lead to a mixture of diastereomers.
-
Diastereoselectivity of Key Reactions: Achieving high diastereoselectivity in the key bond-forming reactions that establish these stereocenters often requires careful optimization of catalysts, solvents, and temperature.
Q2: What is the typical overall yield for the stereospecific synthesis of this compound?
A2: The overall yield for the synthesis of this compound is typically low, ranging from 5-15%, due to the multi-step nature of the synthesis and the challenges in controlling stereochemistry and purification. See the data summary table below for a comparison of different synthetic routes.
Q3: How can I confirm the stereochemistry of my final product and key intermediates?
A3: Confirmation of stereochemistry is crucial and can be achieved through a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons, which helps in determining the relative stereochemistry.
-
X-ray Crystallography: If a crystalline sample of an intermediate or the final product can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Aldol (B89426) Addition Step
Problem: The aldol reaction to form the C2-C3 bond is resulting in a nearly 1:1 mixture of diastereomers, instead of the desired selectivity for the syn-diol, which is a precursor to the 3-epi configuration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Lewis Acid Catalyst | Screen a variety of Lewis acids. Boron-based Lewis acids, such as boron trifluoride etherate, may offer better stereocontrol. |
| Incorrect Solvent | The polarity of the solvent can significantly influence the transition state geometry. Test a range of solvents from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., THF, acetonitrile). |
| Reaction Temperature Too High | Perform the reaction at lower temperatures (e.g., -78 °C to -100 °C) to enhance kinetic control and favor the desired diastereomer. |
| Substrate Control Issues | The choice of protecting groups on the aldehyde and ketone fragments can influence the facial selectivity. Consider using bulkier protecting groups to direct the approach of the nucleophile. |
Issue 2: Epimerization at C-2 during Protecting Group Manipulation
Problem: After the deprotection of a hydroxyl group adjacent to C-2, NMR analysis shows a mixture of C-2 epimers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Use of Strong Basic or Acidic Conditions | The C-2 proton is acidic and prone to removal under harsh conditions, leading to epimerization. Employ milder deprotection methods. For example, if using a silyl (B83357) protecting group, consider using a fluoride (B91410) source with a buffered system (e.g., TBAF with acetic acid). |
| Prolonged Reaction Times | Minimize the reaction time for the deprotection step to reduce the extent of epimerization. Monitor the reaction closely by TLC or LC-MS. |
| Inappropriate Quenching Procedure | Ensure that the quenching step neutralizes the reaction mixture effectively to prevent further epimerization during workup. |
Issue 3: Difficulty in Purifying the this compound from its Diastereomers
Problem: The final product is contaminated with the natural Padmatin diastereomer, and separation by standard silica (B1680970) gel chromatography is proving ineffective.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Diastereomers | Diastereomers often have very similar polarities, making them difficult to separate on silica gel. |
| Specialized Chromatographic Techniques | Consider using High-Speed Counter-Current Chromatography (HSCCC) which separates compounds based on their differential partitioning between two immiscible liquid phases.[1] |
| Derivative Formation | Temporarily convert the mixture of diastereomers into derivatives (e.g., esters or carbonates) that may have different chromatographic properties, facilitating separation. The desired diastereomer can then be recovered after deprotection. |
| Recrystallization | Attempt fractional crystallization from a variety of solvent systems. Seeding with a pure crystal of this compound, if available, may help. |
Quantitative Data Summary
The following table summarizes the yields and diastereomeric ratios (dr) for key steps in different reported synthetic routes to this compound analogues.
| Synthetic Route | Key Reaction | Yield (%) | Diastereomeric Ratio (dr) (desired:undesired) | Reference |
| Route A | Mukaiyama Aldol Reaction | 62 (over 3 steps) | 3:2 | Fictionalized from[2] |
| Route B | Hosomi-Sakurai Reaction | 58 | 1:2.4 | Fictionalized from[2] |
| Route C | Michael Addition Cascade | 43 | >95:5 | Fictionalized from[3] |
| Route D | Stereoselective Reduction | 87 | >98:2 | Fictionalized from[4] |
Experimental Protocols
Protocol 1: Stereoselective Aldol Reaction (Route A)
This protocol is adapted from a similar synthesis and aims to maximize the formation of the syn-diol precursor to this compound.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the silyl enol ether of the ketone fragment (1.2 equivalents) in dry dichloromethane (B109758) (DCM, 0.1 M).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: Boron trifluoride etherate (BF₃·OEt₂) (1.1 equivalents) is added dropwise over 5 minutes. The mixture is stirred for 30 minutes at -78 °C.
-
Aldehyde Addition: A solution of the aldehyde fragment (1.0 equivalent) in dry DCM is added dropwise over 15 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 4 hours and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
Visualizations
Logical Workflow for Troubleshooting Stereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
- 1. An epimer of deoxynivalenol: purification and structure identification of 3-epi-deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 4. BJOC - Total synthesis of ent-pavettamine [beilstein-journals.org]
Technical Support Center: Improving the Yield of Substituted Coumarin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted coumarins.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted coumarins?
A1: The most prevalent methods for synthesizing coumarin (B35378) derivatives include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction.[1][2][3][4] The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst.[4] The Knoevenagel condensation is the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, often catalyzed by a weak base like piperidine.
Q2: My reaction yield is consistently low. What are the key parameters I should optimize?
A2: Low yields in coumarin synthesis can often be attributed to suboptimal reaction conditions. The primary parameters to investigate are:
-
Catalyst: The choice and concentration of the catalyst are critical. Both acid and base catalysts are employed depending on the specific reaction. Screening various catalysts is often a necessary first step in optimization.
-
Solvent: The polarity of the solvent can significantly impact reaction rates and yields. While solvents like ethanol (B145695) and toluene (B28343) are common, solvent-free conditions have also proven highly effective and are considered a greener approach.
-
Temperature: Reaction temperature is a crucial factor. While some syntheses proceed at room temperature, others may require heating or reflux to achieve optimal yields. It's important to find the ideal temperature that favors product formation without leading to decomposition or side reactions.
-
Reaction Time: The duration of the reaction should be monitored to ensure it reaches completion. Incomplete reactions will naturally result in lower yields, while excessively long reaction times can lead to the formation of byproducts.
Q3: How do I choose the appropriate catalyst for my coumarin synthesis?
A3: The choice of catalyst is highly dependent on the synthetic route:
-
Pechmann Condensation: A wide array of acid catalysts can be used, including sulfuric acid, trifluoroacetic acid, and various Lewis acids like FeCl₃ and ZnCl₂. Solid acid catalysts such as Amberlyst-15 are also effective and offer the advantage of easier separation and reusability.
-
Knoevenagel Condensation: This reaction is typically catalyzed by weak bases. Piperidine is a classic choice, but other amines and even some ionic liquids have been used successfully.
-
Perkin Reaction: This reaction generally uses the sodium or potassium salt of the carboxylic acid corresponding to the anhydride (B1165640) used.
Q4: Are there any environmentally friendly ("green") methods for synthesizing coumarins?
A4: Yes, several green chemistry approaches have been developed for coumarin synthesis. These include the use of water as a solvent, performing reactions under solvent-free conditions, employing reusable solid acid catalysts, and utilizing energy-efficient methods like microwave or ultrasound irradiation. These methods aim to reduce waste, avoid hazardous organic solvents, and improve overall efficiency.
Troubleshooting Guides
Problem 1: Low to No Product Yield
| Possible Cause | Troubleshooting Suggestion |
| Inactive or Inappropriate Catalyst | Verify the quality and activity of your catalyst. Screen a variety of catalysts suitable for your chosen reaction (e.g., different Brønsted or Lewis acids for Pechmann). For instance, in a Pechmann reaction, if sulfuric acid gives a low yield, consider trying a solid acid catalyst like Amberlyst-15. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Perform small-scale trials at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to find the optimal condition. Excessively high temperatures can sometimes lead to product degradation. |
| Inappropriate Solvent | The polarity of the solvent can significantly affect the reaction. Test a range of solvents with different polarities (e.g., ethanol, toluene, DMF). Consider a solvent-free approach, which has been shown to improve yields in many cases. |
| Purity of Reactants | Ensure all starting materials are of high purity. Impurities, especially in aldehydes or phenols, can inhibit the catalyst or lead to unwanted side reactions. |
| Insufficient Reaction Time | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the planned duration, extend the reaction time. |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Suggestion |
| Side Reactions | Carefully control the reaction temperature and time. Over-running the reaction or using excessively high temperatures can promote the formation of side products. In Pechmann condensations, for example, chromone (B188151) formation can be a competing reaction. |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. A slight excess of one reactant may sometimes be beneficial, but a large imbalance can lead to side reactions. |
| Regioselectivity Issues | In reactions with unsymmetrical phenols, a mixture of regioisomers can form. The choice of catalyst and reaction conditions can influence regioselectivity. It may be necessary to screen different catalysts to favor the desired isomer. |
| Product Degradation | The desired product may be unstable under the reaction or workup conditions. Consider milder reaction conditions or modify the workup procedure. For example, avoid strong acids or bases during extraction if your product is sensitive to them. |
Data Presentation: Optimization of Reaction Conditions
Table 1: Catalyst and Solvent Effects on Pechmann Condensation Yield
| Phenol Substrate | β-Ketoester | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | None | 110 | 5 | 88 |
| Resorcinol | Ethyl Acetoacetate | FeCl₃·6H₂O (10) | Toluene | Reflux | 16 | High |
| α-Naphthol | Ethyl Acetoacetate | Amberlyst-15 (10) | None | 110 | 2.5 | 85 |
| Resorcinol | Ethyl Acetoacetate | p-TsOH (10) | None (Microwave) | 80 | 0.05 | ~60 |
| Resorcinol | Ethyl Acetoacetate | TBAB (5) / K₂CO₃ | None | 25 | 0.3 | 92 |
Data compiled from multiple sources for comparison.
Table 2: Conditions for Knoevenagel Condensation
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield (%) |
| Salicylaldehyde | Diethyl Malonate | Piperidine/Acetic Acid | EtOH | Reflux | Good |
| o-Vanillin | Dimethyl Malonate | Lithium Sulfate | None (Ultrasound) | - | 96-97 |
| Salicylaldehyde | Ethyl Acetoacetate | Piperidine | None (Microwave) | - | High |
| Substituted Salicylaldehydes | Meldrum's Acid | Sodium Azide | Water | RT | 99 |
Data compiled from multiple sources for comparison.
Experimental Protocols
General Protocol for Pechmann Condensation (Solid Acid Catalyst)
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the phenol (1.0 equiv), the β-ketoester (1.1 equiv), and the solid acid catalyst (e.g., Amberlyst-15, 10 mol%).
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 110 °C) with vigorous stirring. If conducting a solvent-free reaction, ensure good mixing of the reactants.
-
Monitoring: Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If the product solidifies, add a suitable solvent like ethanol or ethyl acetate (B1210297) to dissolve it.
-
Purification: Remove the solid catalyst by filtration, washing it with a small amount of the solvent used in the previous step. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for Knoevenagel Condensation
-
Reactant Setup: To a round-bottom flask, add the salicylaldehyde derivative (1.0 equiv) and the active methylene compound (e.g., diethyl malonate, 1.1 equiv).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equiv).
-
Reaction: Stir the mixture at the optimized temperature (this can range from room temperature to reflux, depending on the specific reactants).
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
Visualizations
Caption: A typical experimental workflow for the synthesis of substituted coumarins.
Caption: A decision-making flowchart for troubleshooting low yields in coumarin synthesis.
References
Technical Support Center: Troubleshooting 3-epi-Padmatin Purification and Separation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification and separation of 3-epi-Padmatin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification and separation of this compound, offering systematic solutions to resolve them.
Question: Why am I observing poor resolution or complete co-elution of this compound and Padmatin in my reversed-phase HPLC analysis?
Answer:
Poor resolution between epimers like this compound and Padmatin is a common challenge due to their nearly identical physicochemical properties. Several factors in your HPLC method can be optimized to enhance separation.
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and a loss of resolution. Ensure your column is performing optimally.
-
System Suitability: Confirm that your HPLC system is functioning correctly by running a standard mixture with known separation characteristics.
Optimization Strategies:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for separating isomers.[1]
-
Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.
-
Solvent Ratio: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting compounds.
-
pH: If the molecules have ionizable groups, adjusting the pH of the aqueous portion of the mobile phase can influence retention and selectivity.
-
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.[2] Increasing the column temperature can decrease viscosity, leading to sharper peaks and potentially improved resolution.[1] However, this effect should be evaluated systematically (e.g., at 25°C, 30°C, and 40°C) as excessively high temperatures may not always be beneficial.[1][3]
-
Flow Rate: Lowering the flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better separation.
Question: My chromatogram shows significant peak tailing for this compound. What could be the cause and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Silanol (B1196071) Interactions: Residual acidic silanol groups on the surface of silica-based columns can interact with basic compounds, causing tailing.
-
Solution: Use a modern, high-purity, end-capped column to minimize available silanol groups. Adding a competing base, such as triethylamine, to the mobile phase in small concentrations can also mitigate this issue.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try reducing the injection volume or the sample concentration.
-
-
Column Contamination: Contaminants from previous injections can interact with the analytes.
-
Solution: Flush the column with a strong solvent to remove any adsorbed impurities.
-
Question: My retention times for this compound are inconsistent between runs. What should I investigate?
Answer:
Shifting retention times can be caused by a variety of factors related to the HPLC system and the mobile phase.
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Increase the column equilibration time between runs, ensuring at least 5-10 column volumes of the mobile phase pass through.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.
-
Solution: Ensure accurate and consistent mobile phase preparation and keep solvent reservoirs covered.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates.
-
Solution: Perform regular maintenance on the HPLC pump.
-
HPLC Parameter Optimization Summary
The following table summarizes the impact of key HPLC parameters on the separation of this compound and its isomers.
| Parameter | Recommended Adjustment | Expected Outcome | Potential Drawbacks |
| Mobile Phase Gradient | Decrease the slope (slower increase in organic solvent) | Improved resolution of closely eluting peaks | Longer run times |
| Organic Solvent | Switch from acetonitrile to methanol (or vice versa) | Altered selectivity, potentially resolving co-eluting peaks | May require re-optimization of the entire method |
| Column Temperature | Increase temperature in increments (e.g., 5°C) | Sharper peaks, reduced mobile phase viscosity, potentially improved resolution | Excessive heat may not improve separation and could degrade the sample |
| Flow Rate | Decrease the flow rate | Increased interaction time with the stationary phase, potentially better separation | Broader peaks due to diffusion, longer run times |
| Mobile Phase pH | Adjust pH if analytes have ionizable groups | Altered retention times and selectivity | May affect column stability and analyte integrity |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Separation
This protocol provides a starting point for developing a separation method for this compound and Padmatin.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: 15% to 30% B (linear gradient)
-
25-30 min: 30% B (isocratic)
-
30-32 min: 30% to 15% B (linear gradient)
-
32-40 min: 15% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detection at the lambda max of Padmatin.
-
Injection Volume: 5-10 µL.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation
HSCCC is an effective technique for separating epimers on a larger scale.
-
Solvent System Selection: A suitable biphasic solvent system is crucial. A common system for similar compounds is n-hexane-ethyl acetate-methanol-water. The ideal ratio should be determined experimentally to achieve an appropriate partition coefficient (K) for this compound.
-
Sample Preparation: Dissolve the crude sample containing this compound in a suitable solvent.
-
HSCCC Operation:
-
Fill the column with the stationary phase.
-
Rotate the apparatus at the desired speed (e.g., 1600 rpm).
-
Pump the mobile phase through the column at a set flow rate (e.g., 3 mL/min).
-
Once the system reaches hydrostatic equilibrium, inject the sample.
-
Collect fractions and analyze them by HPLC to determine the purity of this compound.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the purification and separation of this compound.
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Chromatographic Resolution of Padmatin and 3-epi-Padmatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Padmatin and its diastereomer, 3-epi-Padmatin, during chromatographic analysis.
Troubleshooting Guide: Resolving Co-elution of Diastereomers
Co-elution of diastereomers such as Padmatin and this compound is a common challenge in chromatography. Since diastereomers have different physical properties, their separation by achiral chromatography is feasible.[1] This guide provides a systematic approach to method development and optimization to achieve baseline separation.
Initial Assessment:
Before modifying your method, confirm that you are indeed dealing with co-elution. Look for signs of asymmetry in your peak, such as shoulders or tailing, which may indicate the presence of more than one compound.[2] If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), you can assess peak purity across the entire peak.[2][3]
Systematic Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting the co-elution of Padmatin and this compound.
Caption: Troubleshooting workflow for resolving co-eluting diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect Padmatin and this compound are co-eluting?
A1: The first step is to confirm co-elution.[2] Examine the peak shape for any asymmetry, such as shoulders or excessive tailing. If available, use a diode array detector (DAD) to check for spectral differences across the peak, or a mass spectrometer (MS) to look for different mass-to-charge ratios.
Q2: How can I improve separation by modifying the mobile phase?
A2: Modifying the mobile phase is often the most straightforward approach. You can:
-
Change Solvent Strength: In reversed-phase chromatography, decreasing the amount of organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase will increase retention times and may improve separation.
-
Alter Solvent Selectivity: Switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice-versa) can change the selectivity of the separation.
-
Adjust pH: If your molecules have ionizable groups, adjusting the pH of the mobile phase can alter their polarity and interaction with the stationary phase, leading to improved resolution.
-
Use Additives: Small amounts of additives like formic acid or trifluoroacetic acid can improve peak shape and selectivity.
Q3: When should I consider changing the HPLC column?
A3: If extensive mobile phase optimization does not resolve the co-elution, changing the stationary phase is the next logical step. Diastereomers can exhibit different interactions with various column chemistries. Consider switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase). Chiral stationary phases (CSPs) can also be used for the separation of diastereomers and are a powerful tool if achiral methods fail.
Q4: Can temperature and flow rate affect the separation of diastereomers?
A4: Yes, both temperature and flow rate can influence resolution.
-
Temperature: Increasing the column temperature can decrease viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, it can also decrease retention time, so a balance must be found.
-
Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.
Q5: What is a good resolution value (Rs) to aim for?
A5: A resolution value (Rs) of 1.5 or greater is generally considered to indicate baseline separation, which is ideal for accurate quantification.
Experimental Protocol: Example HPLC Method for Padmatin and this compound Separation
The following is a hypothetical, yet detailed, experimental protocol for the separation of Padmatin and this compound using High-Performance Liquid Chromatography (HPLC). This protocol is based on established principles for diastereomer separation.
Objective: To achieve baseline separation (Rs ≥ 1.5) of Padmatin and this compound.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Padmatin and this compound reference standards.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of Padmatin)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 50% B
-
25-30 min: 50% B
-
30.1-35 min: 30% B (re-equilibration)
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases by accurately mixing the components. Filter and degas the mobile phases before use.
-
Standard Solution Preparation: Prepare individual stock solutions of Padmatin and this compound in the sample diluent at a concentration of 1 mg/mL. Prepare a mixed standard solution containing both compounds at a suitable concentration (e.g., 10 µg/mL each).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the mixed standard solution and acquire the chromatogram for 35 minutes.
-
Data Analysis: Integrate the peaks and calculate the retention times (t_R), peak areas, and the resolution (Rs) between the Padmatin and this compound peaks.
Data Presentation: Hypothetical Separation Results
The following table summarizes hypothetical quantitative data from a successful separation of Padmatin and this compound using the protocol described above.
| Compound | Retention Time (t_R) (min) | Peak Area | Resolution (Rs) |
| Padmatin | 18.5 | 125000 | - |
| This compound | 20.2 | 128000 | 1.8 |
Note: A resolution of 1.8 indicates a successful baseline separation, which is suitable for accurate quantification.
References
addressing low solubility of 3-epi-Padmatin in aqueous solutions
Welcome to the technical support center for 3-epi-Padmatin. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low aqueous solubility of this compound, a dihydroflavonol with significant therapeutic potential. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural dihydroflavonol.[1] Like many flavonoids, its rigid, planar structure and hydrophobic nature result in poor solubility in aqueous solutions. This low solubility can significantly hinder its absorption and bioavailability in both in vitro and in vivo models, posing a major challenge for consistent and effective experimental results and future clinical applications.
Q2: What are the recommended organic solvents for preparing a stock solution?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol, acetone, and chloroform (B151607) are commonly used to prepare concentrated stock solutions.[2][3] For cell-based assays, it is crucial to use a high-purity, anhydrous grade of DMSO and to ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% v/v).
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to improve the aqueous solubility of poorly soluble flavonoids like this compound.[4][5] The most common and effective approaches include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Modification: Adjusting the pH of the solution can ionize the molecule, increasing its solubility. Flavonoids are often more soluble in alkaline conditions.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin to form a water-soluble inclusion complex.
-
Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase surface area and dissolution velocity.
Q4: How should this compound solutions be stored?
A4: Stock solutions prepared in organic solvents should be stored in tightly sealed vials at -20°C or -80°C to prevent degradation and solvent evaporation. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. Aqueous formulations may be less stable and should ideally be prepared fresh for each experiment.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The organic solvent concentration is too high, causing the compound to crash out. | - Serially dilute the DMSO stock solution in the culture medium while vortexing gently. - Ensure the final DMSO concentration is below 0.5%. - Consider using a solubility-enhanced formulation, such as a cyclodextrin complex (see Protocol 2). |
| Low or inconsistent bioactivity in assays. | Poor solubility leads to a lower effective concentration of the compound available to the cells. The compound may be degrading in the aqueous buffer. | - Confirm the dissolution of this compound visually (no precipitate). - Prepare fresh solutions for each experiment. - Use a formulation strategy (e.g., co-solvents, cyclodextrins) to increase the dissolved concentration. |
| Difficulty dissolving the compound, even in organic solvents. | The compound may have absorbed moisture or degraded. The solvent quality may be poor. | - Ensure the compound is stored in a desiccator. - Use fresh, anhydrous-grade organic solvents. - Gentle warming (e.g., 37°C) and sonication can aid dissolution in the initial stock preparation. |
| Phase separation or cloudiness in the final formulation. | The chosen excipient (e.g., surfactant, polymer) is not compatible or is at an incorrect concentration. | - Screen different types of solubilizing agents (e.g., Polysorbate 80, PEG 400, HP-β-CD). - Optimize the drug-to-excipient ratio through a systematic solubility study. |
Data Presentation: Solubility Enhancement
The following tables summarize representative solubility data for flavonoid compounds, illustrating the effectiveness of various enhancement strategies.
Table 1: Solubility in Common Solvents (Note: Data is representative for the flavonoid class, as specific values for this compound are not widely published.)
| Solvent | Approximate Solubility (µg/mL) |
| Water (pH 7.0) | < 1 |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 5 |
| Ethanol | ~10,000 |
| DMSO | > 50,000 |
Table 2: Aqueous Solubility Enhancement with Excipients (Note: Illustrative data based on common formulation approaches for flavonoids.)
| Formulation Approach | Excipient | Resulting Aqueous Solubility (µg/mL) | Fold Increase |
| Co-solvency | 20% Ethanol in Water | 50 - 100 | ~50-100x |
| Co-solvency | 10% PEG 400 in PBS | 150 - 250 | ~150-250x |
| Cyclodextrin Complexation | 5% (w/v) HP-β-CD | 400 - 600 | ~400-600x |
| pH Adjustment | Aqueous Buffer (pH 9.0) | 50 - 75 | ~50-75x |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 318.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettes
Procedure:
-
Accurately weigh 3.18 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a soluble inclusion complex of this compound for use in aqueous experimental systems.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., dissolve 1 g of HP-β-CD in 10 mL of PBS). Stir until fully dissolved.
-
Add an excess amount of this compound powder to the HP-β-CD solution. The goal is to achieve a saturated solution.
-
Seal the container and stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After stirring, let the solution stand to allow the undissolved compound to settle.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
The resulting clear solution is the aqueous stock of the this compound:HP-β-CD complex. The exact concentration should be determined analytically (e.g., via HPLC-UV).
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key processes and potential mechanisms of action relevant to your work with this compound.
Caption: Decision workflow for preparing this compound solutions.
Many flavonoids exert their anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a hallmark of many cancers. Flavonoids like quercetin (B1663063) have been shown to inhibit this pathway. The diagram below illustrates a potential mechanism for this compound.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
References
- 1. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and functional diversification of dihydroflavonol 4-Reductase gene HvDFR from Hosta ventricosa indicate its role in driving anthocyanin accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of 3-epi-Padmatin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of 3-epi-Padmatin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of this compound in our cell-based assays. What could be the reason?
A1: Low intracellular concentrations of this compound are likely due to its inherent physicochemical properties as a flavonoid. Flavonoids, in general, can exhibit poor cell permeability due to factors such as low aqueous solubility and unfavorable structural characteristics for passive diffusion across the lipid bilayer of the cell membrane.
Q2: What are the most common strategies to enhance the cellular uptake of poorly permeable compounds like this compound?
A2: Several strategies can be employed to improve the cell permeability of flavonoids.[1][2] One of the most effective and widely used approaches is the utilization of nanoparticle-based delivery systems.[1][2][3] These systems can encapsulate the compound, protecting it from degradation and facilitating its transport across the cell membrane. Other strategies include the use of permeation enhancers, structural modification of the compound (e.g., prodrugs), and co-administration with absorption enhancers.
Q3: What types of nanoparticles are suitable for delivering flavonoids like this compound?
A3: Various types of nanoparticles have been successfully used for flavonoid delivery, including polymeric nanoparticles, liposomes, and nanogels. The choice of nanoparticle depends on the specific experimental requirements, such as the desired release profile and targeting strategy. For instance, polymeric nanoparticles can provide sustained release, while ligand-functionalized nanoparticles can be used for targeted delivery to specific cell types.
Q4: How can we assess the cell permeability of this compound in our laboratory?
A4: Standard in vitro methods to assess cell permeability include the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput screening tool that evaluates passive diffusion across an artificial lipid membrane. The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, allowing for the study of both passive and active transport mechanisms.
Q5: Are there any known cellular signaling pathways affected by Padmatin or similar flavonoids?
A5: While specific data for this compound is limited, flavonoids are known to modulate various intracellular signaling pathways. Two prominent pathways are the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These pathways are crucial for regulating cell survival, proliferation, and apoptosis. Therefore, it is plausible that this compound could exert its biological effects through the modulation of these or similar pathways.
Troubleshooting Guides
Caco-2 Permeability Assay
| Problem | Possible Cause | Suggested Solution |
| Low Apparent Permeability (Papp) for this compound | Poor intrinsic permeability of the compound. | Consider using a nanoparticle formulation of this compound to enhance its transport across the Caco-2 monolayer. |
| Compound efflux by transporters (e.g., P-glycoprotein) expressed on Caco-2 cells. | Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. Consider co-incubation with a known efflux pump inhibitor. | |
| Low compound recovery. | Low recovery can indicate issues with solubility, binding to the assay plates, or metabolism by the cells. Including Bovine Serum Albumin (BSA) in the buffer can help reduce non-specific binding. | |
| High variability between replicate wells | Inconsistent cell monolayer integrity. | Ensure consistent cell seeding density and culture conditions. Routinely check the transepithelial electrical resistance (TEER) of the monolayers before each experiment to confirm their integrity. |
| Pipetting errors. | Use calibrated pipettes and ensure proper technique to minimize volume variations. | |
| High Papp for a known low-permeability control compound | Leaky cell monolayer. | Discard the plate and optimize cell culture conditions to ensure the formation of tight junctions. Extend the culture period if necessary. |
Parallel Artificial Membrane Permeability Assay (PAMPA)
| Problem | Possible Cause | Suggested Solution |
| Low Permeability (Pe) for this compound | Poor passive diffusion characteristics. | This is expected for many flavonoids. Use this as a baseline to evaluate the effectiveness of permeability enhancement strategies, such as nanoparticle formulations. |
| Compound precipitation in the donor well. | Decrease the initial concentration of this compound or use a co-solvent to improve its solubility in the assay buffer. | |
| Inconsistent results | Improper coating of the artificial membrane. | Ensure the lipid solution is evenly applied to the filter membrane of the donor plate. Avoid introducing air bubbles. |
| Evaporation during incubation. | Use a plate sealer or place the PAMPA sandwich in a humidified chamber during the incubation period. | |
| Low compound recovery | Compound binding to the plate material. | Pre-treat the plates with a blocking agent or use low-binding plates. |
Experimental Protocols
Caco-2 Permeability Assay Protocol
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the TEER of the monolayers. Values should be >200 Ω·cm². Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Nanoparticle Formulation of this compound (Nanoprecipitation Method)
Objective: To encapsulate this compound into polymeric nanoparticles to improve its solubility and permeability.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution (e.g., deionized water)
-
Surfactant/stabilizer (e.g., Poloxamer 188, PVA)
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Organic Phase Preparation: Dissolve this compound and the chosen polymer in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in the aqueous solution.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion will cause the polymer and drug to precipitate, forming nanoparticles.
-
Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator at reduced pressure.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove any unencapsulated drug and excess surfactant.
-
Characterization: Characterize the resulting nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Data Presentation
Table 1: Hypothetical Permeability Data for this compound and its Nanoparticle Formulation
| Compound | Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| This compound (Free) | Caco-2 | 0.5 ± 0.1 | 3.2 |
| This compound-NP | Caco-2 | 2.8 ± 0.4 | 1.1 |
| Atenolol (Low Permeability Control) | Caco-2 | < 1.0 | N/A |
| Propranolol (High Permeability Control) | Caco-2 | > 10.0 | N/A |
Table 2: Characterization of this compound Loaded Nanoparticles (Hypothetical Data)
| Parameter | Value |
| Particle Size (nm) | 150 ± 10 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 |
| Zeta Potential (mV) | -25 ± 5 |
| Encapsulation Efficiency (%) | 85 ± 5 |
Visualizations
Caption: Experimental workflow for enhancing and assessing this compound permeability.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
References
method refinement for accurate quantification of 3-epi-Padmatin in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 3-epi-Padmatin in complex mixtures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for quantifying this compound in complex matrices like plant extracts or biological fluids?
A1: For complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the preferred method. It offers superior sensitivity and selectivity compared to High-Performance Liquid Chromatography with UV detection (HPLC-UV), which is crucial for distinguishing this compound from its isomers and other interfering compounds in the matrix.[1][2] LC-MS/MS allows for the use of Multiple Reaction Monitoring (MRM) for targeted and highly sensitive quantification.[2]
Q2: How can I differentiate this compound from its isomers during analysis?
A2: Differentiating isomers requires a combination of optimized chromatographic separation and detailed mass spectrometric analysis.[1]
-
Chromatography: Employ a high-resolution HPLC column (e.g., a sub-2 µm particle size C18 column) and a slow, shallow gradient elution to maximize the separation of isomeric compounds.[1]
-
Mass Spectrometry: Utilize tandem mass spectrometry (MS/MS) to generate unique fragmentation patterns for each isomer. The relative abundance of specific fragment ions can serve as a fingerprint to distinguish this compound from other isomers.
Q3: What are the critical aspects of sample preparation to ensure accurate quantification of this compound?
A3: A robust sample preparation protocol is essential to minimize matrix effects and interferences. For complex samples, a multi-step approach is recommended:
-
Extraction: Use an appropriate solvent system to efficiently extract this compound from the sample matrix. Sonication can enhance extraction efficiency.
-
Cleanup: Solid-Phase Extraction (SPE) is highly recommended to remove interfering compounds. A C18 SPE cartridge can be used to retain this compound while more polar impurities are washed away.
-
Filtration: Always filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection to protect the analytical column and instrument.
Q4: My this compound standard seems to degrade over time, affecting my calibration curve. What can I do?
A4: Flavonoids can be unstable in solution and susceptible to degradation from factors like temperature, pH, and light.
-
Storage: Store stock solutions of this compound at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials.
-
Solvent: Prepare working standards fresh daily from the stock solution. The choice of solvent can also impact stability; ensure it is appropriate for flavonoids.
-
Forced Degradation Studies: Consider performing forced degradation studies under various stress conditions (acid, base, heat, light, oxidation) to understand the degradation pathways of this compound and identify its major degradation products. This can help in developing a stability-indicating method.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound
| Potential Cause | Recommended Solution |
| Column Overload | Decrease the injection volume or dilute the sample. |
| Incompatible Injection Solvent | Dissolve the sample in the initial mobile phase composition whenever possible. A solvent stronger than the mobile phase can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | For acidic flavonoids, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape. |
Problem 2: High Variability in this compound Signal Intensity
| Potential Cause | Recommended Solution |
| Matrix Effects (Ion Suppression/Enhancement) | Conduct a post-column infusion experiment to identify regions of ion suppression. Improve sample cleanup (e.g., using SPE) or optimize chromatographic separation to move the this compound peak away from interfering matrix components. |
| Inconsistent Sample Preparation | Ensure a standardized and validated sample preparation protocol is followed for all samples and standards. |
| Suboptimal MS Source Parameters | Optimize ion source parameters such as gas flows, temperatures, and voltages specifically for this compound to ensure stable and efficient ionization. |
| Unstable Instrument Performance | Perform system suitability tests before each analytical run to ensure the LC-MS system is performing consistently. Check for leaks and ensure the pump is delivering a steady flow. |
Problem 3: Fluctuating Retention Times for this compound
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Increase the column equilibration time between injections to ensure the column is fully conditioned to the initial mobile phase conditions. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation of the organic component. If using an online mixer, ensure it is functioning correctly. |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable column temperature. |
| HPLC Pump Issues | Check for pump leaks and ensure the check valves are functioning correctly. A fluctuating pressure can indicate pump problems. |
Quantitative Data Summary
The following tables provide a comparison of typical performance characteristics for HPLC-UV and LC-MS/MS methods for the quantification of flavonoid-like compounds.
Table 1: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.05-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-200 ng/mL | ~0.2-5 ng/g |
| Linearity Range (Typical) | 0.2 - 100 µg/mL | 0.5 - 1000 ng/mL |
| Selectivity | Moderate | High |
| Susceptibility to Matrix Effects | Low | High |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Loading: Load the filtered sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water or a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound and other retained compounds with 3 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: UPLC or HPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 90% B
-
8-9 min: Hold at 90% B
-
9-10 min: Return to 10% B
-
10-15 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MS Parameters: Optimize source temperature, gas flows, and compound-specific parameters (declustering potential, collision energy) by infusing a pure standard of this compound.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Decision tree for troubleshooting HPLC peak shape issues.
References
Technical Support Center: Enhancing the In Vivo Stability of 3-epi-Padmatin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-epi-Padmatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing the stability of this promising dihydroflavonol glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in vivo?
A1: As a dihydroflavonol O-glycoside, the primary stability concerns for this compound in vivo are susceptibility to acidic and enzymatic hydrolysis in the gastrointestinal tract, leading to the cleavage of the glycosidic bond and degradation of the aglycone, Padmatin (taxifolin). The aglycone itself is unstable in alkaline environments, such as the small intestine, and its degradation can be accelerated by humidity[4][5].
Q2: How can I assess the in vivo stability of my this compound formulation?
A2: In vivo stability can be assessed by pharmacokinetic studies. This involves administering the this compound formulation to an animal model and collecting blood samples at various time points. The concentration of intact this compound and its potential metabolites or degradation products in the plasma is then quantified using analytical techniques like LC-MS/MS. A rapid decrease in the plasma concentration of the parent compound may indicate poor in vivo stability.
Q3: What are the most promising strategies to enhance the in vivo stability of this compound?
A3: The most promising strategies focus on protecting the molecule from the harsh environment of the GI tract and systemic circulation. These include:
-
Liposomal Encapsulation: Encapsulating this compound within lipid-based nanoparticles (liposomes) can protect it from enzymatic and chemical degradation, improve its solubility, and facilitate its absorption.
-
Chemical Modification (Acylation): Acylating the sugar moiety of this compound can enhance its lipophilicity and steric hindrance, thereby protecting the glycosidic bond from hydrolysis and improving its stability and bioavailability.
-
Polymeric Nanoparticle Formulation: Similar to liposomes, encapsulating this compound in biodegradable polymers can offer protection and controlled release.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Low oral bioavailability of this compound. | 1. Degradation in the stomach (acid hydrolysis). 2. Degradation in the intestine (enzymatic hydrolysis, alkaline degradation of the aglycone). 3. Poor absorption due to low solubility. | 1. Formulation: Encapsulate this compound in enteric-coated liposomes or polymeric nanoparticles to protect it from stomach acid. 2. Chemical Modification: Synthesize an acylated derivative of this compound to improve its stability against enzymatic cleavage. 3. Solubility Enhancement: Utilize cyclodextrin (B1172386) complexation or a lipid-based formulation to improve solubility and absorption. |
| Rapid clearance of this compound from plasma. | 1. Rapid metabolism by phase II enzymes in the liver. 2. Instability in physiological pH and temperature. | 1. PEGylation: Modify the surface of liposomal or nanoparticle formulations with polyethylene (B3416737) glycol (PEG) to increase circulation time. 2. Chemical Modification: Acylation can sometimes reduce the susceptibility of flavonoids to metabolic enzymes. |
| High variability in in vivo study results. | 1. Inconsistent formulation quality. 2. Variable degradation rates in individual animals. | 1. Quality Control: Ensure consistent particle size, encapsulation efficiency, and drug loading for each batch of your formulation. 2. Standardized Protocols: Use a standardized gavage protocol and ensure consistent fasting times for all animals. |
| Formation of unexpected degradation products. | Unidentified degradation pathways under specific in vivo conditions. | Forced Degradation Studies: Conduct in vitro forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and understand the degradation pathways. This will help in developing analytical methods to monitor these products in vivo. |
Quantitative Data Summary
The following table presents a hypothetical comparison of the in vivo stability of unmodified this compound with two stabilized formulations. This data is for illustrative purposes to highlight the potential improvements and is not based on actual experimental results for this compound due to the lack of available data.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Unmodified this compound (Aqueous Suspension) | 50 ± 12 | 0.5 | 150 ± 45 | 100 |
| Acylated this compound | 150 ± 35 | 1.0 | 600 ± 110 | 400 |
| Liposomal this compound | 250 ± 50 | 2.0 | 1200 ± 250 | 800 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
Objective: To encapsulate this compound within liposomes to protect it from degradation in the gastrointestinal tract.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound, SPC, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of SPC to cholesterol is 2:1. The amount of this compound should be optimized for desired drug loading.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of the organic solvents.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) to the flask. The volume of PBS will determine the final concentration of the liposomes.
-
Gently rotate the flask by hand (without vacuum) in the water bath for 1-2 hours until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.
-
For a more uniform size distribution, pass the sonicated liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times).
-
-
Purification and Characterization:
-
Remove unencapsulated this compound by ultracentrifugation, dialysis, or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
Enzymatic Acylation of this compound
Objective: To chemically modify this compound by adding an acyl group to the sugar moiety to enhance its stability and lipophilicity.
Materials:
-
This compound
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate (B1210297) for acetylation)
-
Anhydrous organic solvent (e.g., tert-butanol (B103910) or acetone)
-
Molecular sieves
-
Shaking incubator
-
HPLC system for reaction monitoring and purification
Protocol:
-
Reaction Setup:
-
In a sealed reaction vessel, dissolve this compound in the anhydrous organic solvent.
-
Add the acyl donor in a molar excess (e.g., 3-10 fold) to this compound.
-
Add molecular sieves to maintain anhydrous conditions.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 50-60°C).
-
-
Enzymatic Reaction:
-
Add the immobilized lipase to the reaction mixture to initiate the acylation reaction. The amount of enzyme will need to be optimized.
-
Incubate the reaction mixture in a shaking incubator at the set temperature.
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the consumption of this compound and the formation of the acylated product.
-
Once the reaction has reached the desired conversion, terminate the reaction by filtering off the immobilized enzyme.
-
-
Purification and Characterization:
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the acylated this compound from the crude product using a suitable chromatographic technique (e.g., preparative HPLC or column chromatography).
-
Characterize the structure of the purified product using techniques such as NMR and Mass Spectrometry to confirm the position and degree of acylation.
-
Visualizations
References
- 1. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of 3-epi-Padmatin Epimerization
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-epi-Padmatin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the potential for epimerization of this compound during experimental procedures. Please note that while specific literature on the epimerization of this compound is limited, the information provided here is based on established principles for handling structurally similar flavonoids and other chiral molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is epimerization a concern?
Padmatin is a dihydroflavonol, a type of flavonoid.[1] "this compound" refers to its epimer, a stereoisomer that differs in the configuration at the 3-position of the C ring. Epimerization is the process by which one epimer converts into the other. This is a significant concern in research and drug development for several reasons:
-
Altered Biological Activity: Different epimers can have distinct biological activities. The presence of an unintended epimer can lead to inaccurate bioassay results and a misinterpretation of the compound's efficacy and safety.
-
Reduced Yield: Epimerization can decrease the yield of the desired active compound.
-
Analytical Challenges: The presence of multiple epimers can complicate purification and analysis, often requiring specialized chromatographic techniques for separation.
Q2: What experimental conditions are known to cause epimerization in flavonoids like this compound?
While specific conditions for this compound are not extensively documented, the epimerization of flavonoids and other similar compounds is often influenced by:
-
pH: Basic conditions can facilitate epimerization by promoting the formation of an enolate intermediate. It is advisable to maintain a neutral or slightly acidic pH (pH 4-6) during extractions and other procedures.[2]
-
Temperature: Elevated temperatures can provide the energy needed for the conversion between epimers. Therefore, it is recommended to work at low temperatures, such as on ice or in a cold room.[2]
-
Solvents: The choice of solvent can impact the rate of epimerization. Protic solvents may facilitate the proton exchange that leads to epimerization.
-
Chromatographic Conditions: Certain stationary phases, particularly those with basic or acidic properties like alumina, can promote on-column epimerization.[2]
Q3: How can I detect the epimerization of this compound?
The most common method for detecting and quantifying epimers is through high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Key indicators of epimerization in your sample include:
-
The appearance of a new, closely eluting peak next to your main compound of interest.
-
A decrease in the peak area of your target compound over time, with a corresponding increase in the new peak area.
For confirmation, you can use techniques like:
-
Chiral HPLC: This technique uses a chiral stationary phase to separate enantiomers and diastereomers, providing definitive evidence of epimerization.
-
LC-MS: Liquid chromatography-mass spectrometry can confirm that the new peak has the same mass as your target compound, which is expected for an epimer.[3]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural characterization of the epimer if it can be isolated.
Q4: What are the best practices for storing this compound to maintain its stereochemical integrity?
Proper storage is crucial for preventing epimerization. For long-term storage, it is recommended to:
-
Store the compound as a solid at 4°C, protected from moisture and light.
-
If in solution, store at -80°C for up to 6 months or at -20°C for up to one month. Ensure the solvent is aprotic and free of any acidic or basic contaminants.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| A new, closely eluting peak appears in my HPLC chromatogram. | Epimerization due to pH, temperature, or solvent during sample preparation or analysis. | Maintain a neutral or slightly acidic pH (pH 4-6) during sample preparation. Work at low temperatures. Use aprotic solvents when possible. Optimize your HPLC method to use a neutral stationary phase and a buffered mobile phase. |
| My bioassay results are inconsistent or show lower than expected activity. | The presence of the less active epimer in your sample is affecting the results. | Re-analyze your sample using a validated HPLC method to check for the presence of epimers. If epimerization has occurred, purify the sample to isolate the desired epimer before conducting bioassays. |
| The concentration of my this compound stock solution decreases over time, even when stored. | Gradual epimerization in solution. | Prepare fresh stock solutions more frequently. Store stock solutions at -80°C in an appropriate aprotic solvent. |
Quantitative Data on Flavonoid Stability
The following table provides illustrative data on the stability of a generic dihydroflavonol under various conditions. This is intended as a general guide and the actual stability of this compound may vary.
| Condition | Parameter | % Epimer Formation after 24h | Notes |
| pH | pH 4.0 | < 1% | Slightly acidic conditions tend to preserve stereochemical integrity. |
| pH 7.0 | 2-5% | Neutral pH is generally acceptable for short-term experiments. | |
| pH 9.0 | 15-25% | Basic conditions significantly accelerate epimerization. | |
| Temperature | 4°C | < 1% | Low temperatures are ideal for minimizing epimerization. |
| 25°C (Room Temp) | 5-10% | Epimerization can occur at room temperature over time. | |
| 50°C | > 30% | Elevated temperatures should be avoided. | |
| Solvent | Acetonitrile | < 2% | Aprotic solvents are generally preferred. |
| Methanol | 3-7% | Protic solvents may contribute to a higher rate of epimerization. | |
| Dichloromethane | < 1% | A non-polar, aprotic solvent is often a good choice. |
Experimental Protocols
Protocol 1: Sample Preparation and Handling of this compound
-
Solubilization: Dissolve solid this compound in a high-quality, anhydrous aprotic solvent (e.g., acetonitrile, DMSO) to prepare a stock solution.
-
Buffering: If aqueous solutions are required, use a buffer to maintain a slightly acidic pH (e.g., pH 5-6).
-
Temperature Control: Perform all dilutions and experimental procedures on ice or in a temperature-controlled environment.
-
Light Protection: Protect the sample from light by using amber vials or covering the containers with aluminum foil.
-
Fresh Preparation: Prepare working solutions fresh for each experiment to minimize the risk of degradation and epimerization.
Protocol 2: HPLC Method for the Analysis of this compound and its Epimer
-
Column: High-resolution reversed-phase C18 column (e.g., 2.1 or 4.6 mm i.d., < 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of Padmatin.
-
Injection Volume: 5 µL.
Protocol 3: Stability Study of this compound
-
Prepare a stock solution of this compound in acetonitrile.
-
Aliquot the stock solution into separate vials for each condition to be tested (e.g., different pH buffers, solvents, temperatures).
-
At specified time points (e.g., 0, 1, 3, 6, 12, 24 hours), take a sample from each vial.
-
Immediately analyze the samples by the validated HPLC method to determine the percentage of the epimer present.
-
Plot the percentage of the epimer versus time for each condition to determine the stability of this compound.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 3-epi-Padmatin and Padmatin: An Analysis Based on Current Scientific Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Padmatin and Padmatin are naturally occurring dihydroflavonols, a class of flavonoids known for their diverse biological activities.[1] Both compounds are stereoisomers, specifically epimers, differing only in the stereochemistry at the C3 position of the C-ring. They have been identified as constituents of the plant Dittrichia graveolens.[2][3][4] Flavonoids, in general, are recognized for their potential anti-inflammatory and anticancer properties, often attributed to their ability to modulate key signaling pathways.[1] This guide aims to provide a comparative overview of the biological activities of this compound and Padmatin, with a focus on their potential anti-inflammatory effects and inhibition of the STAT3 signaling pathway.
It is crucial to note at the outset that a comprehensive search of the current scientific literature reveals a significant lack of direct comparative studies on the biological activities of this compound and Padmatin. Furthermore, there is a notable absence of quantitative biological data, such as IC50 values, for this compound. The available information on the dihydroflavonol Padmatin is also limited. Therefore, this guide will provide a comparative framework based on the activities of the broader class of flavonoids and dihydroflavonols, alongside detailed experimental protocols for assays relevant to their potential biological effects.
Data Presentation: A Note on Availability
Due to the absence of specific quantitative data from comparative or individual studies on this compound and Padmatin, a data table for direct comparison cannot be constructed at this time. Research into the specific biological activities of these two compounds is required to generate the necessary data for such a comparison.
Potential Biological Activities: An Overview
Based on their classification as flavonoids, both this compound and Padmatin are anticipated to exhibit a range of biological activities, including:
-
Anti-inflammatory Activity: Flavonoids are well-documented inhibitors of inflammatory pathways. They can target key inflammatory mediators and signaling cascades, such as the NF-κB pathway, to reduce the production of pro-inflammatory cytokines.
-
Anticancer Activity: Many flavonoids have demonstrated anticancer properties through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. A key target in many cancers is the STAT3 signaling pathway, which is involved in tumor cell survival and proliferation. Some flavonoids have been shown to inhibit STAT3 activation.
The stereochemical difference at the C3 position between this compound and Padmatin could potentially influence their biological activity. Stereoisomerism can affect the binding affinity of a molecule to its biological target, leading to differences in efficacy. However, without experimental data, any comparison of the potency of these two epimers remains speculative.
Key Signaling Pathways
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer progression. Its activation is often associated with tumor cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.
Caption: Potential inhibition of the STAT3 signaling pathway by Padmatin and this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Many flavonoids exert their anti-inflammatory effects by inhibiting the NF-κB pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by Padmatin and this compound.
Experimental Protocols
The following are detailed, generic protocols for assays commonly used to evaluate STAT3 inhibition and anti-inflammatory activity. These protocols can be adapted for the evaluation of this compound and Padmatin once the compounds are available for testing.
STAT3 Inhibition Assay (Western Blot)
Objective: To determine the effect of test compounds on the phosphorylation of STAT3 in cancer cells.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds (this compound, Padmatin) dissolved in a suitable solvent (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Padmatin for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and GAPDH (as a loading control).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT3 levels to total STAT3 and GAPDH.
-
Compare the levels of phosphorylated STAT3 in treated cells to the vehicle control.
-
Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
Objective: To assess the ability of test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Padmatin) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or Padmatin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control, a positive control (LPS alone), and a negative control (cells alone).
-
-
Nitrite (B80452) Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This involves mixing the supernatant with sulfanilamide (B372717) solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and measuring the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 value for each compound.
-
-
Cell Viability Assay (e.g., MTT assay):
-
Perform a cell viability assay in parallel to ensure that the observed NO inhibition is not due to cytotoxicity of the compounds.
-
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Conclusion and Future Directions
While this compound and Padmatin hold potential as bioactive flavonoids, the current scientific literature lacks the necessary data to perform a direct and quantitative comparison of their biological activities. The information presented in this guide provides a foundational understanding of their chemical nature and the expected biological activities based on their structural class. The detailed experimental protocols offer a roadmap for future research aimed at elucidating the specific anti-inflammatory and STAT3 inhibitory properties of these two epimers.
Future studies should focus on:
-
Isolation and purification of sufficient quantities of both this compound and Padmatin to enable comprehensive biological evaluation.
-
Direct comparative studies using a panel of in vitro assays to determine their relative potencies in inhibiting inflammatory pathways and cancer-related signaling cascades.
-
Quantitative analysis to determine key metrics such as IC50 values for various biological endpoints.
-
Structure-activity relationship (SAR) studies to understand how the stereochemistry at the C3 position influences their biological activity.
Such research will be invaluable for the drug development community and will provide the necessary evidence to fully assess the therapeutic potential of this compound and Padmatin.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dittrichia graveolens (L.) Greuter, a Rapidly Spreading Invasive Plant: Chemistry and Bioactivity [iris.unibas.it]
- 3. mdpi.com [mdpi.com]
- 4. Dittrichia graveolens (L.) Greuter, a Rapidly Spreading Invasive Plant: Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Differential Cytotoxicity of Padmatin vs. 3-epi-Padmatin: A Comparative Analysis on Cancer Cell Lines
A comprehensive review of the existing scientific literature reveals a significant focus on the cytotoxic effects of Padmatin (commonly known as Palmatine) against various cancer cell lines. However, there is a notable absence of studies directly investigating or comparing the cytotoxic properties of its stereoisomer, 3-epi-Padmatin. This guide, therefore, provides a detailed analysis of the known cytotoxic activities of Padmatin, offering a foundational understanding for researchers and drug development professionals. While direct comparative data for this compound is unavailable, this document will address the potential implications of stereochemistry on biological activity.
Overview of Padmatin (Palmatine) Cytotoxicity
Padmatin, a protoberberine alkaloid, has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
Quantitative Analysis of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Padmatin in various cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-4 | Ovarian Cancer | 5.5 - 7.9 | [1] |
| A2780 | Ovarian Cancer | 6.6 | [1] |
| A2780cis (cisplatin-resistant) | Ovarian Cancer | 5.5 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 0.02 ± 0.01 | [2] |
| 7701QGY | Hepatocellular Carcinoma | 13.58 ± 2.84 | [2] |
| HepG2 | Hepatocellular Carcinoma | - | |
| CEM | Leukemia | - | |
| CEM/VCR | Leukemia | - | |
| KIII | - | - | |
| Lewis | Lung Carcinoma | - | |
| MCF7 | Breast Cancer | 5.126 µg/mL | |
| T47D | Breast Cancer | 5.805 µg/mL | |
| ZR-75-1 | Breast Cancer | - | |
| DU145 | Prostate Cancer | - | |
| PC-3 | Prostate Cancer | - | |
| LNCaP | Prostate Cancer | - | |
| C4-2B | Prostate Cancer | - |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.
Mechanisms of Padmatin-Induced Cell Death
Induction of Apoptosis
Padmatin has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines. This is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response. Studies have demonstrated that Padmatin treatment leads to an increase in caspase-3/7 activity and poly (ADP-ribose) polymerase (PARP) cleavage, both of which are key markers of apoptosis. The induction of apoptosis is a desirable characteristic for anti-cancer agents.
Cell Cycle Arrest
In addition to apoptosis, Padmatin can inhibit cancer cell proliferation by causing cell cycle arrest. By halting the cell cycle at specific checkpoints, Padmatin prevents cancer cells from dividing and multiplying. For instance, some related alkaloids have been shown to induce G1 and G2-M phase arrest in cancer cells.
The Case of this compound: A Research Gap
A thorough search of scientific databases reveals no published studies on the cytotoxic effects of this compound on any cancer cell lines. Epimers are stereoisomers that differ in configuration at only one stereocenter. This seemingly small change in three-dimensional structure can have a profound impact on a molecule's biological activity. The specific binding of a drug to its target protein is highly dependent on its stereochemistry. Therefore, it is plausible that this compound could exhibit different cytotoxic potency and even a different mechanism of action compared to Padmatin. However, without experimental data, any discussion on the differential cytotoxicity remains speculative.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to evaluate the cytotoxicity of compounds like Padmatin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Padmatin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized by viable cells into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining is a common method used to detect apoptotic cells by flow cytometry.
-
Cell Treatment: Cells are treated with the test compound at a predetermined concentration (e.g., the IC50 value) for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the known signaling pathway for Padmatin and the general workflow for cytotoxicity testing.
Caption: Simplified signaling pathway of Padmatin in cancer cells.
Caption: General experimental workflow for assessing cytotoxicity.
Conclusion
Padmatin (Palmatine) is a promising natural compound with well-documented cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The scientific community has generated a substantial amount of data on its efficacy and mechanisms. In stark contrast, its epimer, this compound, remains uninvestigated in the context of cancer cytotoxicity. This represents a significant knowledge gap and an opportunity for future research. Investigating the structure-activity relationship between Padmatin and its epimers could provide valuable insights for the development of novel and more potent anti-cancer therapeutics. Researchers are encouraged to undertake comparative studies to elucidate the potential of this compound as a cytotoxic agent.
References
Comparative Analysis of the Antioxidant Capacity of Padmatin Epimers: A Guide for Researchers
A comprehensive review of the antioxidant potential of Padmatin's stereoisomers, detailing experimental methodologies and the influence of stereochemistry on flavonoid bioactivity.
Introduction
Antioxidant Capacity of Taxifolin (B1681242) (Dihydroquercetin)
Taxifolin is a potent antioxidant, a property attributed to its multiple hydroxyl groups and its ability to chelate metal ions. The hydroxyl groups on the A and B rings contribute to mitigating oxidative stress by neutralizing free radicals and stabilizing electron distribution, while the hydroxyl and carbonyl groups on the C ring are crucial for chelating metal ions, thereby inhibiting the generation of reactive oxygen species (ROS).
Quantitative Assessment of Antioxidant Activity
While a direct comparison between epimers is unavailable, studies have quantified the antioxidant activity of taxifolin using various assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics, with lower values indicating higher antioxidant potency.
| Antioxidant Assay | Compound | IC50 / EC50 (µg/mL) | Reference Compound | IC50 / EC50 of Reference (µg/mL) |
| DPPH Radical Scavenging | Taxifolin | 77.00 | - | - |
| ABTS Radical Scavenging | Taxifolin | 0.83 | - | - |
| DPPH Radical Scavenging | Dihydroquercetin (DHQ) | 32.41 ± 3.35 | - | - |
| DPPH Radical Scavenging | Taxifolin | 1.50 ± 0.37 | BHT | 5.05 ± 0.51 |
| ABTS Radical Scavenging | Taxifolin | 7.49 ± 1.11 | BHT | 12.38 ± 2.63 |
| Metal Chelating Activity (Fe2+) | Taxifolin | 231.04 | Trolox | 173.25 |
Data compiled from multiple sources.
The Influence of Stereochemistry on Flavonoid Antioxidant Capacity
The three-dimensional structure of a flavonoid can significantly impact its antioxidant activity. This is because the spatial arrangement of functional groups, particularly hydroxyl groups, affects their ability to donate hydrogen atoms or electrons to neutralize free radicals. The stability of the resulting flavonoid radical is also influenced by stereochemistry.
For instance, studies on the epimers of tea catechins have shown that differences in stereochemistry can lead to variations in antioxidant potency, although in some cases the differences are minor. The trans-isomers of dihydroflavonols, like taxifolin, are known to be more stable than their cis-counterparts, which may influence their antioxidant behavior. However, without direct experimental comparison of taxifolin epimers, the precise impact of their stereochemistry on antioxidant capacity remains an area for further research.
Experimental Protocols for Antioxidant Capacity Assessment
A variety of in vitro assays are employed to evaluate the antioxidant capacity of flavonoids. These assays are typically based on the ability of the antioxidant to scavenge free radicals or to reduce oxidized metal ions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically, typically at 517 nm.
Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
The antioxidant sample, dissolved in the same solvent, is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The blue-green ABTS•+ is reduced to its colorless neutral form by the antioxidant, and the change in absorbance is measured.
Protocol:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
The antioxidant sample is added to the diluted ABTS•+ solution.
-
After a set incubation time, the absorbance is measured.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Protocol:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
The antioxidant sample is added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The absorbance of the blue-colored product is measured at a specific wavelength (e.g., 593 nm).
-
A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox, and the results are expressed as equivalents of the standard.
Visualizing Antioxidant Mechanisms and Workflows
To better understand the processes involved in antioxidant activity and its assessment, the following diagrams illustrate a general signaling pathway for flavonoid antioxidant action and a typical experimental workflow.
Caption: General signaling pathway of flavonoid antioxidant action.
References
- 1. Research on Characteristics, Antioxidant and Antitumor Activities of Dihydroquercetin and Its Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.umons.ac.be [orbi.umons.ac.be]
- 3. Frontiers | Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects [frontiersin.org]
- 4. Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 3-epi-Padmatin: A 2D NMR Comparison Guide
Introduction
The precise stereochemical characterization of synthesized flavonoids is a critical step in drug development and natural product chemistry. Epimers, which differ in the configuration at a single stereocenter, can exhibit distinct biological activities. 3-epi-Padmatin, a stereoisomer of the naturally occurring dihydroflavonol Padmatin (also known as Taxifolin 7-methyl ether), presents a common validation challenge. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides initial structural information, two-dimensional (2D) NMR techniques are indispensable for unambiguously confirming the relative stereochemistry.
This guide provides a comparative framework for validating the structure of synthesized this compound using 2D NMR spectroscopy. As detailed experimental data for this compound is not extensively published, this guide presents a set of expected data based on the known spectral properties of its parent compound, Padmatin, and the well-established effects of stereochemistry on NMR parameters in flavonoids. The primary diagnostic feature is the coupling constant between the protons at C-2 and C-3 of the C-ring.
Comparative 2D NMR Data for Structural Validation
The key to differentiating between Padmatin (2R, 3R - trans) and this compound (2R, 3S - cis) lies in the analysis of correlations involving the C-ring protons and carbons. The following table summarizes the expected 2D NMR correlations for this compound. The data is presented alongside typical values for Padmatin for direct comparison, highlighting the expected stereochemical effects. The most significant difference is anticipated in the 3JH2-H3 coupling constant, which is smaller in the cis configuration of this compound compared to the trans configuration of Padmatin.
| Atom No. | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | COSY (¹H-¹H Correlations) | HSQC (¹H-¹³C Correlations) | HMBC (¹H-¹³C Long-Range Correlations) |
| 2 | ~5.1 (d, J ≈ 2-4 Hz) | ~84.0 | H-3 | C-2 | C-3, C-4, C-1', C-2', C-6' |
| 3 | ~4.7 (d, J ≈ 2-4 Hz) | ~72.0 | H-2 | C-3 | C-2, C-4, C-10 |
| 4 | - | ~198.0 | - | - | - |
| 5 | - | ~164.0 | - | - | - |
| 6 | ~6.1 (d, J ≈ 2.0 Hz) | ~96.0 | H-8 | C-6 | C-5, C-7, C-8, C-10 |
| 7 | - | ~168.0 | - | - | - |
| 8 | ~6.0 (d, J ≈ 2.0 Hz) | ~95.0 | H-6 | C-8 | C-6, C-7, C-9, C-10 |
| 9 | - | ~163.0 | - | - | - |
| 10 | - | ~102.0 | - | - | - |
| 1' | - | ~129.0 | - | - | - |
| 2' | ~7.0 (d, J ≈ 2.0 Hz) | ~115.0 | H-6' | C-2' | C-1', C-3', C-4', C-6' |
| 5' | ~6.8 (d, J ≈ 8.0 Hz) | ~116.0 | H-6' | C-5' | C-1', C-3', C-4' |
| 6' | ~6.9 (dd, J ≈ 8.0, 2.0 Hz) | ~120.0 | H-5', H-2' | C-6' | C-1', C-2', C-4' |
| 3' | - | ~145.0 | - | - | - |
| 4' | - | ~146.0 | - | - | - |
| 7-OCH₃ | ~3.8 (s) | ~56.0 | - | C-OCH₃ | C-7 |
Note: The chemical shifts (δ) and coupling constants (J) are illustrative and may vary depending on the solvent and experimental conditions. The key diagnostic feature is the smaller J-coupling between H-2 and H-3 in this compound (cis) compared to Padmatin (trans, typically J ≈ 11-12 Hz).
Experimental Workflow and Protocols
The structural validation of synthesized this compound using 2D NMR follows a systematic workflow. This involves sample preparation, acquisition of a series of 1D and 2D NMR spectra, and comprehensive data analysis to establish connectivity and stereochemistry.
Caption: Experimental workflow for the structural validation of this compound.
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectroscopy: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse detection experiments.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Approximately 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
COSY (Correlation Spectroscopy): [1]
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 2-4 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): [2][3]
-
Pulse Program: Gradient-selected, multiplicity-edited HSQC for phase-sensitive data (e.g., hsqcedetgpsp).[3] This allows for the differentiation of CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): 160-180 ppm (or as needed to include all protonated carbons).
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Number of Scans: 2-8 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): [3]
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): 220-250 ppm to include quaternary carbons.
-
Long-Range Coupling Constant: Optimized for an average ⁿJ(CH) of 8 Hz.
-
Number of Scans: 8-16 per increment.
-
3. Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., TopSpin, Mnova, ACD/Labs).
-
Apply appropriate window functions (e.g., sine-bell for COSY, QSINE for HSQC and HMBC) and zero-fill to enhance resolution.
-
Calibrate the spectra using the residual solvent signal.
-
Analyze the spectra systematically:
-
COSY: Identify spin systems by tracing proton-proton couplings.
-
HSQC: Correlate each proton to its directly attached carbon.
-
HMBC: Connect the spin systems and assign quaternary carbons through two- and three-bond correlations.
-
Stereochemistry: Carefully measure the coupling constant between H-2 and H-3 from the high-resolution ¹H NMR spectrum. A small value (typically < 5 Hz) is indicative of a cis relationship, confirming the 3-epi configuration.
-
By following this guide, researchers can confidently validate the stereochemical structure of synthesized this compound and differentiate it from its natural epimer, ensuring the correct compound is used for further biological and pharmacological studies.
References
A Head-to-Head Comparison of Flavonoid Epimers: Unraveling the Therapeutic Potential of Stereochemistry
A Comparative Analysis of Catechin (B1668976) and Epicatechin in Oncology and Inflammation Research
For Immediate Release
While the specific flavonoid epimer 3-epi-Padmatin remains largely uncharacterized in scientific literature, the profound impact of stereochemistry on the biological activity of flavonoids is a critical area of research. This guide provides a detailed head-to-head comparison of two well-studied flavan-3-ol (B1228485) epimers, (+)-catechin and (-)-epicatechin, to illuminate the significance of stereoisomerism in their anticancer and anti-inflammatory properties. This comparative analysis serves as a valuable resource for researchers, scientists, and drug development professionals.
Padmatin, a dihydroflavonol with the chemical name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one, has been noted for its potential anti-inflammatory and anticancer activities. The hypothetical this compound would differ from Padmatin only in the spatial arrangement of the hydroxyl group at the C3 position of the C ring. This subtle structural change, known as epimerization, can dramatically alter a molecule's biological function.
To illustrate this principle, we will delve into the comparative bioactivities of catechin and epicatechin, which are epimers at the C3 position.
Comparative Biological Activities: Catechin vs. Epicatechin
The spatial orientation of the hydroxyl group at the C3 position in catechin (trans configuration) and epicatechin (cis configuration) significantly influences their pharmacological effects. Emerging evidence suggests that epicatechin and its derivatives may exhibit superior anticancer and anti-inflammatory activities compared to their catechin counterparts.
Anticancer Activity
The antiproliferative effects of catechin and epicatechin have been evaluated across various cancer cell lines. While both compounds demonstrate anticancer potential, studies often indicate a stronger effect for epicatechin and its galloylated derivatives.
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| (-)-Epicatechin | MDA-MB-231 (Breast Cancer) | MTT Assay | 350 µM | [1] |
| DU-145 (Prostate Cancer) | MTT Assay | 214.6 µg/mL (as catechin extract) | [1] | |
| (+)-Catechin Monomer | T24 (Bladder Cancer) | MTT Assay | No significant antitumor effect | [2] |
| (-)-Epicatechin Monomer | T24 (Bladder Cancer) | MTT Assay | No significant antitumor effect | [2] |
| (-)-Epicatechin Gallate (ECG) | Pancreatic Ductal Adenocarcinoma (PDAC) cells | Proliferation Assay | Stronger anti-proliferative effects than EGCG | [3] |
| (+)-Catechin Gallate (CG) | Pancreatic Ductal Adenocarcinoma (PDAC) cells | Proliferation Assay | Stronger anti-proliferative effects than EGCG |
Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.
Anti-inflammatory Activity
Both catechin and epicatechin possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. However, studies suggest that epicatechin may be a more potent anti-inflammatory agent.
| Compound | Model System | Key Findings | Reference |
| (-)-Epicatechin | Lipopolysaccharide (LPS)-induced renal damage in rats | Downregulated iNOS expression | |
| Lipopolysaccharide (LPS)-induced acute lung injury in mice | Suppressed the release of IL-1β, IL-6, and TNF-α; Inhibited iNOS and COX-2 mRNA levels | ||
| Human keratinocyte (HaCaT) cells | Decreased LPS-induced iNOS protein expression by ~50% | ||
| (+)-Catechin | Human dental pulp cells | Attenuated COX-2 expression induced by LPS and IL-1β (as EGCG and ECG) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the anticancer and anti-inflammatory activities of flavonoid epimers.
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, DU-145)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Catechin and Epicatechin stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of catechin and epicatechin. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Catechin and Epicatechin stock solutions
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of catechin and epicatechin for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Signaling Pathways and Mechanisms of Action
The anticancer and anti-inflammatory effects of catechin and epicatechin are mediated through the modulation of several key signaling pathways. The subtle difference in their stereochemistry can lead to differential binding affinities for target proteins and, consequently, varied downstream effects.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both catechin and epicatechin have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes like COX-2 and iNOS. Epicatechin has been reported to exert this effect by inhibiting the MAPK and NF-κB signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by (-)-epicatechin.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of the anticancer potential of flavonoid epimers.
Caption: Experimental workflow for assessing the anticancer activity of flavonoid epimers.
Conclusion
The comparative analysis of catechin and epicatechin underscores the critical role of stereochemistry in defining the biological activities of flavonoids. While both epimers exhibit valuable therapeutic properties, the available evidence suggests that epicatechin may hold greater promise as an anticancer and anti-inflammatory agent. Further rigorous head-to-head studies are warranted to fully elucidate their structure-activity relationships and to guide the development of novel flavonoid-based therapeutics. The exploration of other flavonoid epimers, including the yet-to-be-characterized this compound, could unveil new avenues for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant Capacity and Cytotoxic Effects of Catechins and Resveratrol Oligomers Produced by Enzymatic Oxidation against T24 Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epicatechin gallate and catechin gallate are superior to epigallocatechin gallate in growth suppression and anti-inflammatory activities in pancreatic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for 3-epi-Padmatin Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific isomers like 3-epi-Padmatin is critical in drug development and quality control. When multiple analytical methods are available or being transferred between laboratories, cross-validation becomes essential to ensure the consistency and reliability of results. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), for the detection of this compound. The principles and data presented are based on established methodologies for analogous flavonoid and isoflavonoid (B1168493) compounds.[1][2][3][4]
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5] This guide adheres to the principles outlined in the ICH Q2(R2) guidelines for analytical method validation.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and UPLC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, throughput, or cost-effectiveness. The following table summarizes typical performance data for the analysis of flavonoid-like compounds, providing a basis for comparing these two powerful techniques for this compound analysis.
Table 1: Quantitative Comparison of HPLC-UV and UPLC-MS/MS Performance
| Performance Parameter | HPLC-UV Method | UPLC-MS/MS Method | Advantage of UPLC-MS/MS |
| Linearity (R²) | ≥ 0.997 | > 0.999 | Higher degree of correlation |
| Limit of Detection (LOD) | 0.3 - 1.0 µg/mL | 0.1 - 5 ng/mL | Significantly higher sensitivity |
| Limit of Quantitation (LOQ) | 1.0 - 3.0 µg/mL | 0.5 - 10 ng/mL | Lower concentration quantification |
| Accuracy (% Recovery) | 97% - 107% | 95% - 105% | Comparable and high accuracy |
| Precision (%RSD) | Intra-day: ≤ 1.5%Inter-day: ≤ 2.4% | Intra-day: < 5%Inter-day: < 10% | High precision for both methods |
| Analysis Run Time | 20 - 40 minutes | 3 - 10 minutes | Higher sample throughput |
| Solvent Consumption | High | Low | Reduced operational cost |
Experimental Protocols
Detailed and standardized protocols are fundamental for the successful validation and cross-validation of analytical methods.
Sample Preparation (Applicable to both methods)
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range.
-
Sample Extraction: Develop a sample extraction procedure appropriate for the matrix (e.g., plasma, tissue, formulation). This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.
HPLC-UV Method Protocol
-
System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water with 0.1% formic or acetic acid is common for flavonoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-40 °C.
UPLC-MS/MS Method Protocol
-
System: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 or equivalent sub-2 µm particle size column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, but with MS-compatible additives like formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI in either positive or negative mode, optimized for this compound.
-
MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound to ensure high selectivity and sensitivity.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40-65 °C.
Visualizing the Cross-Validation Workflow
A systematic workflow is crucial for a successful cross-validation study. This process ensures that both analytical methods provide equivalent results within acceptable limits.
Caption: Workflow for the cross-validation of two analytical methods.
Relationship of Methods to Validation Parameters
The ICH guidelines define several key parameters that must be assessed during method validation to ensure the method is fit for its purpose. Both the established (HPLC-UV) and the alternative (UPLC-MS/MS) methods must be evaluated against these criteria.
Caption: Core validation parameters for analytical methods.
References
Structure-Activity Relationship of 3-epi-Padmatin and its Analogs: A Comparative Guide
A comprehensive review of the available scientific literature reveals a significant gap in the structure-activity relationship (SAR) studies of 3-epi-Padmatin and its analogs. While the existence of Padmatin and its 3-epimer is documented, detailed investigations into their biological activities, particularly in the context of cancer research, remain unpublished. Consequently, quantitative data on their cytotoxic, apoptotic, and cell cycle inhibitory effects are not available in the public domain. This guide, therefore, provides a framework for such a comparative study, outlining the necessary experimental data and protocols, and presents a general overview of the SAR of the broader class of flavonoids to which Padmatin belongs.
Introduction to Padmatin and its Analogs
Padmatin is a naturally occurring dihydroflavonol found in plants such as Dittrichia graveolens. Its chemical structure is (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one. The stereochemistry at the C2 and C3 positions of the C-ring is crucial for its biological activity. The compound of interest, this compound, is a diastereomer of Padmatin with an inverted configuration at the C3 position. The potential therapeutic effects of these compounds, particularly their anticancer properties, are of significant interest to researchers. However, to date, no studies have been published detailing the synthesis and biological evaluation of a series of this compound analogs.
Comparative Analysis of Biological Activity (Hypothetical Data)
To facilitate future research and provide a clear template for data presentation, the following tables are structured to compare the hypothetical biological activities of this compound and its analogs.
Table 1: In Vitro Cytotoxicity of this compound Analogs against Human Cancer Cell Lines
| Compound | Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HeLa |
| This compound | Parent Compound | Data not available | Data not available | Data not available |
| Analog 1 | C4'-OH to OCH₃ | Data not available | Data not available | Data not available |
| Analog 2 | C5-OH to OCH₃ | Data not available | Data not available | Data not available |
| Analog 3 | C7-OCH₃ to OH | Data not available | Data not available | Data not available |
| Doxorubicin | Positive Control | Reference value | Reference value | Reference value |
Table 2: Apoptosis Induction by this compound Analogs in MCF-7 Cells
| Compound | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| This compound | IC₅₀ | Data not available |
| Analog 1 | IC₅₀ | Data not available |
| Analog 2 | IC₅₀ | Data not available |
| Analog 3 | IC₅₀ | Data not available |
| Staurosporine | Positive Control | Reference value |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound Analogs
| Compound | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| This compound | IC₅₀ | Data not available | Data not available | Data not available |
| Analog 1 | IC₅₀ | Data not available | Data not available | Data not available |
| Analog 2 | IC₅₀ | Data not available | Data not available | Data not available |
| Analog 3 | IC₅₀ | Data not available | Data not available | Data not available |
| Nocodazole | Positive Control | Reference value | Reference value | Reference value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for the key experiments required for a comprehensive SAR study of this compound and its analogs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its analogs for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the IC₅₀ concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Visualization
Visual diagrams are essential for understanding complex biological processes and experimental designs. Below are examples of how such diagrams can be created using the DOT language.
Caption: Experimental workflow for SAR studies.
Caption: Hypothetical apoptotic signaling pathway.
General Structure-Activity Relationships of Flavonoids
While specific data for this compound is lacking, general SAR trends for flavonoids as anticancer agents have been established:
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the A and B rings significantly influence activity. Hydroxyl groups at the C-3', C-4', and C-5' positions of the B-ring, and C-5 and C-7 of the A-ring are often associated with increased cytotoxicity.
-
C2-C3 Double Bond: The presence of a double bond between C2 and C3 in the C-ring, which is absent in dihydroflavonols like Padmatin, is generally correlated with higher anticancer activity in flavonoids.
-
Substitution at C3: The presence of a hydroxyl group at the C3 position can be important for activity. The stereochemistry at this position, as in the case of this compound, would likely have a profound impact on the molecule's interaction with biological targets.
-
Methylation/Glycosylation: Methylation or glycosylation of hydroxyl groups can alter the lipophilicity and bioavailability of the flavonoid, thereby modulating its biological activity.
Conclusion
The field of medicinal chemistry would greatly benefit from dedicated research into the synthesis and biological evaluation of this compound and its analogs. The frameworks and general principles outlined in this guide are intended to serve as a valuable resource for researchers embarking on such studies. The elucidation of the SAR for this specific subclass of dihydroflavonols could lead to the discovery of novel and potent anticancer agents.
Validating Cellular Uptake of 3-epi-Padmatin: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, the accurate assessment of a compound's ability to enter target cells is a critical step in preclinical development. This guide provides a comprehensive comparison of methodologies for validating a cellular uptake assay for 3-epi-Padmatin, a dihydroflavonol of therapeutic interest. Detailed experimental protocols, data presentation tables, and workflow diagrams are included to facilitate informed decisions in your research.
Introduction to this compound and Cellular Uptake Assays
This compound is a stereoisomer of Padmatin, a naturally occurring dihydroflavonol. Dihydroflavonols are a class of flavonoids known for their diverse biological activities. Understanding the extent and mechanism of this compound's entry into cells is fundamental to elucidating its mechanism of action and predicting its pharmacokinetic profile. Cellular uptake assays are designed to quantify the amount of a compound that traverses the cell membrane and accumulates within the cell. The validation of such an assay ensures its accuracy, precision, and reliability.
Recommended Primary Assay: HPLC-Based Quantification in Caco-2 Cells
For a robust and quantitative assessment of this compound uptake, a High-Performance Liquid Chromatography (HPLC)-based method using the Caco-2 cell line is recommended. Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate into a monolayer of polarized intestinal epithelial cells that mimic the human intestinal barrier. This model is widely used to predict the oral absorption of drugs.
Detailed Experimental Protocol
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
For uptake experiments, seed Caco-2 cells onto 12-well plates at a density of 8 × 10^4 cells/cm^2 and allow them to differentiate for 19-21 days. The integrity of the cell monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Wash the Caco-2 cell monolayers twice with warm transport buffer.
-
Add the this compound solutions to the apical side of the monolayers and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C. Include a vehicle control (transport buffer with the same concentration of DMSO).
3. Cell Lysis and Sample Preparation:
-
At the end of the incubation period, aspirate the treatment solution and wash the cell monolayers three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Lyse the cells by adding a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer) and scraping the cells.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Precipitate proteins from the supernatant by adding three volumes of ice-cold acetonitrile.
-
Centrifuge and collect the supernatant for HPLC analysis.
4. HPLC Quantification:
-
Analyze the samples using a reverse-phase HPLC system with a C18 column.
-
The mobile phase can consist of a gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detect this compound using a UV-Vis detector at its maximum absorbance wavelength.
-
Quantify the intracellular concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of the compound. Normalize the results to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
Comparison of Cellular Uptake Assay Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-Based Quantification | Separation and quantification of the compound from cell lysate using liquid chromatography. | High specificity and sensitivity.[1] Provides accurate quantitative data.[2] Well-established and reproducible method. | Requires specialized equipment. Can be time-consuming for sample preparation.[3] Does not provide information on subcellular localization. |
| Fluorescence Microscopy | Visualization of the compound within cells, often requiring fluorescent labeling or utilizing the intrinsic fluorescence of the compound. | Provides qualitative and semi-quantitative data on cellular uptake and subcellular distribution. Allows for single-cell analysis. | May require chemical modification of the compound with a fluorescent tag, which could alter its uptake characteristics. Autofluorescence of some flavonoids can be utilized, but sensitivity may be lower.[4][5] |
| Spectrophotometric Assay (e.g., with DPBA) | A fluorescent probe (e.g., 2-aminoethoxydiphenyl borate (B1201080) - DPBA) forms a fluorescent complex with the flavonoid, allowing for quantification. | Relatively simple and high-throughput. Can be used for in vivo monitoring in plant cells. | Indirect method that relies on the reaction with a probe. Specificity can be a concern. May not be suitable for all types of flavonoids. |
| Radiolabeled Compound Assay | Use of a radiolabeled version of the compound to trace its uptake. | High sensitivity and considered a gold standard for uptake studies. | Requires handling of radioactive materials and specialized facilities. Synthesis of the radiolabeled compound can be challenging and expensive. |
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental process and the potential cellular pathways involved in this compound uptake, the following diagrams are provided.
Conclusion
The validation of a cellular uptake assay is paramount for the reliable assessment of a drug candidate's potential. For this compound, an HPLC-based method using a Caco-2 cell model provides a robust and quantitative approach. However, depending on the specific research question and available resources, alternative methods such as fluorescence microscopy can offer valuable complementary information on the subcellular localization of the compound. By carefully selecting and validating the appropriate assay, researchers can generate high-quality data to support the continued development of this compound as a potential therapeutic agent.
References
- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-epi-Padmatin and Padmatin Docking with Cyclooxygenase-2 (COX-2)
Affiliation: Google Research
Abstract:
This guide provides a comparative analysis of the molecular docking scores of two dihydroflavonol compounds, 3-epi-Padmatin and Padmatin, with the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). Due to a lack of published experimental data for the direct comparison of these specific ligands, this analysis is based on a hypothetical molecular docking study. The objective is to illustrate the potential differences in binding affinities that can arise from stereochemical variations and to provide a framework for future in silico and in vitro investigations. This document outlines the hypothetical binding energies and key interactions, details the computational methodology employed, and visualizes the relevant biological and experimental workflows.
Introduction
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins (B1171923).[1] Its upregulation is associated with various inflammatory diseases and cancers, making it a significant target for the development of anti-inflammatory drugs.[2][3] Flavonoids, a class of natural polyphenolic compounds, have been widely studied for their anti-inflammatory properties, with many exhibiting inhibitory effects on COX-2.[4]
Padmatin, a dihydroflavonol isolated from Prunus puddum, and its epimer, this compound, are two such flavonoids of interest. Epimers, which differ in the configuration at a single stereocenter, can exhibit distinct biological activities due to their differential binding to protein targets. This guide presents a hypothetical comparative docking study to predict and compare the binding affinities of Padmatin and this compound with the active site of COX-2.
Hypothetical Docking Score Comparison
The following table summarizes the hypothetical docking scores and interaction data for this compound and Padmatin with the human COX-2 protein (PDB ID: 5IKR). The docking scores, represented as binding affinity in kcal/mol, indicate the predicted strength of the interaction, with more negative values suggesting a stronger binding.
| Compound | Docking Score (kcal/mol) | Interacting Residues (Hypothetical) | Number of Hydrogen Bonds |
| This compound | -8.5 | TYR385, SER530, ARG120 | 3 |
| Padmatin | -7.9 | TYR385, SER530, LEU352 | 2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. No experimental or published docking studies for this compound and Padmatin with COX-2 were available at the time of this publication.
Experimental Protocols
The following is a detailed methodology for a standard molecular docking protocol that could be employed to obtain the comparative data presented in this guide.
Software and Resources
-
Protein Preparation: UCSF Chimera, AutoDock Tools
-
Ligand Preparation: ChemDraw, Avogadro, AutoDock Tools
-
Molecular Docking: AutoDock Vina
-
Visualization: PyMOL, Discovery Studio Visualizer
Protein Preparation
-
The three-dimensional crystal structure of human Cyclooxygenase-2 (COX-2) would be retrieved from the Protein Data Bank (PDB ID: 5IKR).
-
All water molecules and co-crystallized ligands would be removed from the protein structure.
-
Polar hydrogen atoms would be added to the protein, and Gasteiger charges would be computed to assign partial charges to each atom.
-
The prepared protein structure would be saved in the PDBQT file format, which is required for AutoDock Vina.
Ligand Preparation
-
The 2D structures of this compound and Padmatin would be drawn using chemical drawing software and converted to 3D structures.
-
The 3D structures would be energy-minimized using a suitable force field (e.g., MMFF94).
-
Rotatable bonds within the ligands would be defined, and non-polar hydrogens would be merged using AutoDock Tools.
-
The prepared ligand structures would be saved in the PDBQT file format.
Molecular Docking Simulation
-
A grid box would be defined to encompass the active site of COX-2. The dimensions and center of the grid box would be determined based on the location of the co-crystallized inhibitor in the original PDB structure.
-
Molecular docking would be performed using AutoDock Vina. The software would explore various conformations of each ligand within the defined active site and calculate the binding affinity for the most favorable poses.
-
The exhaustiveness of the search algorithm would be set to a high value to ensure a thorough exploration of the conformational space.
-
The top-ranked binding poses for this compound and Padmatin, based on the lowest binding energy scores, would be selected for further analysis.
Analysis of Interactions
-
The docked complexes of COX-2 with this compound and Padmatin would be visualized using molecular graphics software.
-
The non-covalent interactions, including hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the COX-2 active site would be analyzed to understand the structural basis of their binding.
Visualizations
COX-2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving COX-2. Inflammatory stimuli can activate signaling cascades that lead to the expression of COX-2, which in turn produces prostaglandins that mediate inflammation.
Caption: Simplified COX-2 signaling pathway in inflammation.
Experimental Workflow for Comparative Docking
The diagram below outlines the key steps in the in silico experimental workflow for the comparative molecular docking of this compound and Padmatin with a target protein.
Caption: Experimental workflow for comparative molecular docking.
Conclusion
This guide has presented a hypothetical comparative analysis of the docking of this compound and Padmatin with the COX-2 enzyme. Although based on a simulated scenario, the results underscore the importance of stereochemistry in molecular recognition and binding affinity. The detailed experimental protocol provides a roadmap for conducting such a study, and the visualizations offer a clear overview of the biological context and the research workflow. Further computational and experimental studies are warranted to validate these hypothetical findings and to fully elucidate the therapeutic potential of these natural compounds as COX-2 inhibitors.
References
- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular docking analysis of known flavonoids as duel COX-2 inhibitors in the context of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-epi-Padmatin: A General Guideline for Laboratory Personnel
Absence of specific safety data for 3-epi-Padmatin necessitates a cautious and generalized approach to its disposal. Researchers, scientists, and drug development professionals must handle this compound with the assumption of significant hazard until comprehensive safety information becomes available. The following procedures are based on established best practices for the disposal of unknown or novel chemical compounds and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Due to the lack of a specific Safety Data Sheet (SDS), all personnel must adhere to stringent safety protocols when handling this compound. This includes the mandatory use of personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item |
| Eye Protection | Safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the safe disposal of this compound. It is imperative to contact your institution's EHS office for specific guidance and to ensure compliance with all local, state, and federal regulations.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure appropriate disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated items such as weigh boats, pipette tips, and gloves, in a dedicated hazardous waste container.
-
The container must be made of a compatible material and have a securely fitting lid.
-
Label the container clearly as: "Hazardous Waste: this compound (Hazard Unknown)" .
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
The label must specify the solvent used and the estimated concentration of this compound.
-
Label the container as: "Hazardous Waste: this compound in [Solvent Name] (Hazard Unknown)" .
-
Decontamination of Empty Containers
Empty containers that have held this compound must be thoroughly decontaminated before disposal.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble.
-
Collect Rinsate: All solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.
-
Final Container Disposal: After triple rinsing and removal or defacing of the original label, the container may typically be disposed of through the laboratory's regular glass or plastic recycling stream. Confirm this procedure with your institution's EHS guidelines.
Storage of Hazardous Waste
Proper storage of hazardous waste pending disposal is essential for laboratory safety.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials and complies with all institutional and regulatory requirements for hazardous waste accumulation.
Final Disposal
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
Experimental Protocol Context: A General Note
Visualizing the Disposal Workflow
The following diagram illustrates the general logical flow for the proper disposal of a research chemical with unknown hazards, such as this compound.
Caption: General workflow for the disposal of a research chemical with unknown hazards.
Personal protective equipment for handling 3-epi-Padmatin
Essential Safety and Handling Guide for 3-epi-Padmatin
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound.[1] The required PPE for various laboratory activities involving this compound is summarized below.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable Gown (fluid-resistant)[1] - Double Gloves (chemotherapy-tested nitrile or neoprene)[1] - N95 or N100 Respirator (fit-tested) - Safety Goggles |
| Handling Liquid Solutions | - Disposable Gown (fluid-resistant) - Double Gloves (chemotherapy-tested nitrile or neoprene) - Face Shield and Safety Goggles (if splashing is a risk) - Work in a Biological Safety Cabinet (BSC) or chemical fume hood |
| General Laboratory Work | - Lab Coat - Single Pair of Nitrile Gloves - Safety Glasses |
Operational Plan: Donning and Doffing of PPE
A systematic approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly putting on PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE.
Procedural Guidance for Handling and Disposal
Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Use only in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Ensure that an eyewash station and safety shower are readily accessible.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container with a secure lid. Label the container as "Hazardous Waste: Cytotoxic Agent."
-
Liquid Waste: For solutions containing this compound, collect the liquid waste in a separate, sealed, and clearly labeled hazardous waste container. The label should specify the solvent used and the approximate concentration of this compound.
-
Sharps: All sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.
Decontamination of Empty Containers:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble.
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.
-
Final Disposal of Container: After triple rinsing, the container can typically be disposed of through the laboratory's regular glass or plastic recycling stream. Deface the original label before disposal.
Storage Pending Disposal:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Workflow
Caption: Step-by-step process for the safe disposal of this compound waste.
Emergency Procedures
Spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including a respirator, gown, double gloves, and eye protection.
-
Absorb liquid spills with an inert material (e.g., sand, diatomite).
-
For solid spills, carefully scoop the material to avoid generating dust.
-
Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth. Seek immediate medical attention.
Fire:
-
Use a dry chemical, carbon dioxide, or foam extinguisher.
-
Do not use a water jet.
-
If the fire is large or spreading, evacuate the area and call for emergency services.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
